Tetrahexyl orthosilicate
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrahexyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O4Si/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYAPKYFYYWOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO[Si](OCCCCCC)(OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995767 | |
| Record name | Tetrahexyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-86-7 | |
| Record name | Hexyl silicate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahexyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrahexyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of tetrahexyl orthosilicate, a key precursor in the sol-gel synthesis of silica-based materials. While specific kinetic data for this compound is limited in publicly available literature, this guide extrapolates from the well-studied mechanisms of shorter-chain tetraalkoxysilanes, such as tetraethyl orthosilicate (TEOS), to provide a thorough understanding of the expected chemical behavior. The principles outlined herein are fundamental for the rational design and synthesis of advanced silica materials for various applications, including drug delivery.
The Core Mechanism: Hydrolysis and Condensation
The transformation of this compound, Si(OC₆H₁₃)₄, from a monomeric precursor into a solid silica network is governed by a two-step sol-gel process: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base.[1]
1.1. Hydrolysis: The Initial Step
Hydrolysis involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of hexoxy (-OC₆H₁₃) groups with hydroxyl (-OH) groups. This process generates silanol intermediates and hexanol as a byproduct.
Under acidic conditions , the reaction is initiated by the protonation of an alkoxide group, making the silicon center more susceptible to attack by water.[1]
Under basic conditions , hydroxide ions directly attack the silicon atom, leading to the displacement of an alkoxide group.[1]
1.2. Condensation: Building the Silica Network
The subsequent condensation reactions involve the formation of siloxane (Si-O-Si) bonds, which builds the inorganic polymer network. There are two primary condensation pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol Condensation: A silanol group reacts with a remaining alkoxide group to form a siloxane bond and an alcohol molecule.
The relative rates of hydrolysis and condensation, which are heavily influenced by reaction conditions, dictate the structure and properties of the final silica material.
Key Factors Influencing Reaction Kinetics
Several factors critically influence the rates of hydrolysis and condensation of this compound. Understanding and controlling these parameters is essential for tailoring the properties of the resulting silica material.
2.1. The Role of the Alkyl Chain Length (Steric Hindrance)
The length of the alkyl chain in tetraalkoxysilanes has a significant impact on the hydrolysis rate. Longer alkyl chains, such as the hexyl group in this compound, exert greater steric hindrance around the silicon atom. This steric bulk impedes the approach of the nucleophile (water or hydroxide ion), resulting in a considerably slower hydrolysis rate compared to shorter-chain analogues like tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS).[2] This trend is a critical consideration when designing experimental protocols, as longer reaction times or more forcing conditions may be necessary to achieve complete hydrolysis.
2.2. pH of the Reaction Medium
The pH of the reaction mixture is a primary determinant of the reaction mechanism and rate for both hydrolysis and condensation.
-
Acidic Conditions (pH < 7): Hydrolysis is relatively fast, and the condensation reaction is the rate-limiting step. This typically leads to the formation of more linear or randomly branched polymer networks.
-
Basic Conditions (pH > 7): Both hydrolysis and condensation rates are generally faster than in acidic or neutral conditions. Base catalysis promotes the formation of more highly cross-linked, particulate silica structures.[1]
2.3. Water-to-Silane Molar Ratio (r)
The molar ratio of water to this compound is a crucial parameter. Stoichiometrically, two moles of water are required for the complete hydrolysis and condensation of one mole of tetraalkoxysilane. However, the ratio is often varied to control the reaction kinetics and the final properties of the silica. A higher water concentration generally increases the hydrolysis rate.[3]
2.4. Solvent
A co-solvent, typically an alcohol, is often necessary to homogenize the otherwise immiscible this compound and water. The choice of solvent can influence the reaction rates and the solubility of the reacting species.
2.5. Temperature
As with most chemical reactions, increasing the temperature will increase the rates of both hydrolysis and condensation. Temperature can also affect the morphology and porosity of the final silica product.
Quantitative Data Presentation
| Tetraalkoxysilane | Abbreviation | Alkyl Group | Hydrolysis Rate Constant (k) in acidic conditions (l/mol·s·[H⁺]⁻¹) |
| Tetramethyl Orthosilicate | TMOS | Methyl | 0.19 |
| Tetraethyl Orthosilicate | TEOS | Ethyl | 0.051 |
| Tetra-n-butyl Orthosilicate | TBOS | n-Butyl | 0.019 |
Data sourced from Chen et al., 1986, as cited in "The hydrolysis and polycondensation of tetra alkoxysilanes".[2]
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of the hydrolysis and condensation of this compound.
4.1. Protocol for Sol-Gel Synthesis of Silica Nanoparticles
This protocol describes a general method for synthesizing silica nanoparticles from this compound, which can be adapted for drug delivery applications.
-
Preparation of the Reaction Mixture: In a reaction vessel, combine a specific volume of ethanol (or another suitable alcohol) and deionized water. The water-to-alkoxide molar ratio is a critical parameter to control.
-
Addition of Catalyst: Add the desired catalyst (e.g., ammonium hydroxide for base catalysis or hydrochloric acid for acid catalysis) to the alcohol/water mixture and stir to ensure homogeneity.
-
Introduction of this compound: While vigorously stirring the mixture, add the this compound dropwise. The slower hydrolysis rate of this compound may necessitate a longer addition time or elevated temperature to ensure proper mixing and reaction initiation.
-
Reaction and Aging: Allow the reaction to proceed under continuous stirring for a predetermined period (which will likely be longer than for TEOS, potentially several hours to days). The aging step, where the solution is left undisturbed, allows for the completion of condensation and the formation of a stable silica network.
-
Nanoparticle Recovery and Purification: The resulting silica nanoparticles can be collected by centrifugation. Subsequent washing steps with ethanol and deionized water are crucial to remove unreacted precursors, hexanol, and the catalyst.
-
Drying: The purified nanoparticles are typically dried in an oven at a specific temperature (e.g., 60-100 °C) or by freeze-drying to obtain a fine powder.
4.2. Protocol for Monitoring Hydrolysis and Condensation by 29Si NMR Spectroscopy
²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantitatively tracking the progress of hydrolysis and condensation by identifying and quantifying the different silicon species present in the reaction mixture.
-
Sample Preparation: Prepare the reaction mixture as described in the synthesis protocol directly within an NMR tube or transfer an aliquot of the reacting sol into an NMR tube at specific time intervals. A deuterated solvent may be used as part of the solvent system for the lock signal.
-
NMR Acquisition: Acquire ²⁹Si NMR spectra at various time points throughout the reaction. Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, it may be necessary to use techniques like polarization transfer (e.g., RINEPT+) or to add a relaxation agent, although the latter should be tested for any potential influence on the reaction kinetics.[4]
-
Spectral Analysis: The different silicon species (unreacted alkoxide, partially and fully hydrolyzed monomers, and various condensed species) will have distinct chemical shifts. The degree of condensation can be determined by integrating the signals corresponding to the different Qⁿ species (where 'n' represents the number of bridging oxygen atoms around the silicon atom).[5]
4.3. Protocol for Characterization by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the chemical changes occurring during the sol-gel process, specifically the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.
-
Sample Preparation: At various time points during the reaction, a small aliquot of the sol is withdrawn and cast as a thin film on an appropriate IR-transparent substrate (e.g., a silicon wafer or KBr pellet). The solvent is allowed to evaporate quickly.
-
FTIR Analysis: The FTIR spectrum of the film is recorded.
-
Spectral Interpretation: The progress of the reaction is monitored by observing the changes in the characteristic vibrational bands:
Visualization of Mechanisms and Workflows
5.1. Signaling Pathways
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Tetrahexyl Orthosilicate as a Precursor for Advanced Silica Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tetrahexyl orthosilicate as a precursor for the synthesis of silica-based materials. While less conventional than its shorter-chain counterparts like tetraethyl orthosilicate (TEOS), this compound offers unique properties that can be leveraged in specialized applications, including drug delivery. This document outlines the theoretical advantages of using a long-chain silicate precursor, details a generalized experimental protocol for synthesis, and presents a framework for understanding the resulting material characteristics.
Introduction: The Role of Precursor Chemistry in Silica Material Design
The sol-gel process is a versatile and widely used method for producing high-purity, homogeneous silica materials. The choice of the silicon alkoxide precursor is a critical determinant of the final properties of the silica network. The most common precursor, tetraethyl orthosilicate (TEOS), is well-characterized and widely used. However, modifying the alkyl chain length of the precursor, for instance, by using this compound, can introduce significant changes in the material's properties.
This compound (C₂₄H₅₂O₄Si) is a larger, more hydrophobic molecule than TEOS due to its hexyl chains.[1] This increased hydrophobicity and steric hindrance are expected to influence the hydrolysis and condensation kinetics during the sol-gel process, leading to silica materials with distinct surface characteristics and potential advantages in specific applications.
Properties and Advantages of this compound
The use of this compound as a silica precursor is predicated on the influence of its long alkyl chains on the synthesis process and final material properties.
-
Slower Reaction Kinetics: The hydrolysis of alkoxysilanes is the rate-limiting step in the sol-gel process. The bulky hexyl groups in this compound provide greater steric hindrance around the central silicon atom compared to the ethyl groups in TEOS. This is expected to slow down the rate of hydrolysis and condensation, offering potentially better control over particle growth and morphology.
-
Increased Hydrophobicity: The incorporation of longer alkyl chains can lead to the formation of silica materials with a more hydrophobic or non-polar surface. This can be advantageous in drug delivery applications where the encapsulation and controlled release of hydrophobic therapeutic agents are desired.
-
Modified Porosity and Surface Area: The slower reaction kinetics and the presence of the larger hexyl alcohol byproduct (hexanol) during synthesis can influence the final pore structure and surface area of the silica material.
The logical relationship between the precursor's alkyl chain length and the resulting silica properties can be visualized as follows:
Synthesis of Silica Materials Using this compound
While specific, optimized protocols for this compound are not widely published, a modified Stöber method can be adapted. The key modification is the use of a co-solvent to ensure the miscibility of the hydrophobic precursor in the reaction medium.
The general workflow for the synthesis is as follows:
Experimental Protocol: Modified Stöber Synthesis
-
Reagent Preparation:
-
In a reaction vessel, prepare a solution of ethanol and a co-solvent such as tetrahydrofuran (THF) in a 1:1 volume ratio. The co-solvent helps to homogenize the hydrophobic this compound within the polar reaction medium.
-
Prepare separate solutions of deionized water and ammonium hydroxide (catalyst).
-
-
Mixing:
-
Add a specific volume of this compound to the ethanol/THF solution.
-
Stir the mixture vigorously to ensure complete dissolution.
-
To this solution, add the deionized water and ammonium hydroxide solution in a controlled manner under continuous stirring.
-
-
Reaction:
-
Allow the reaction to proceed at a constant temperature (e.g., 25°C or 40°C) for a specified period (e.g., 12-24 hours). The longer reaction time, compared to TEOS-based synthesis, accounts for the slower hydrolysis rate.
-
-
Particle Recovery:
-
After the reaction is complete, collect the resulting silica particles by centrifugation or filtration.
-
Wash the particles multiple times with ethanol to remove unreacted precursor, byproducts (hexanol), and the catalyst.
-
-
Drying:
-
Dry the washed silica particles in an oven at a controlled temperature (e.g., 60-80°C) to obtain a fine powder.
-
Characterization and Quantitative Data
The resulting silica materials should be characterized using standard techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology and size, and Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution.
Specific quantitative data for silica materials derived from this compound is not extensively available in published literature. The following table provides a comparative summary of typical values for TEOS-derived silica and the expected properties for this compound-derived materials.
| Property | TEOS-Derived Silica (Typical Values) | This compound-Derived Silica (Expected Properties) |
| Particle Size | 50 - 500 nm | Potentially larger or more aggregated due to slower kinetics |
| Surface Area (BET) | 100 - 800 m²/g | Potentially lower due to the larger precursor molecule |
| Pore Volume | 0.5 - 1.5 cm³/g | Variable, dependent on synthesis conditions |
| Surface Chemistry | Hydrophilic (Si-OH groups) | More Hydrophobic |
| Hydrolysis Rate | Relatively Fast | Slower |
Applications in Drug Development
The unique properties of silica materials derived from this compound make them potentially valuable in drug delivery systems.
-
Hydrophobic Drug Encapsulation: The more hydrophobic nature of the silica matrix could enhance the loading capacity and stability of non-polar drug molecules.
-
Sustained Release: The modified pore structure and surface chemistry may allow for a more sustained and controlled release profile of encapsulated drugs.
-
Carrier for Poorly Soluble Drugs: These silica materials could serve as effective carriers to improve the bioavailability of poorly water-soluble drugs.
Conclusion
This compound represents a promising, albeit under-explored, precursor for the synthesis of specialized silica materials. Its long alkyl chains are expected to impart a greater degree of hydrophobicity and slower reaction kinetics, offering a pathway to novel material properties. While a lack of extensive research necessitates further investigation to fully characterize and optimize its use, the foundational principles of sol-gel chemistry provide a strong framework for its application. For researchers in drug development, silica materials derived from this compound could offer a new platform for the formulation and delivery of challenging therapeutic agents.
References
An In-depth Technical Guide to the Solubility of Tetrahexyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Tetrahexyl orthosilicate, a member of the alkyl silicate family, is a compound of interest for various applications, including as a precursor in materials science and potentially in specialized formulations within the pharmaceutical industry. A thorough understanding of its solubility characteristics is crucial for its effective use and process development. This guide provides an in-depth analysis of the predicted solubility of this compound in various solvents, outlines a detailed experimental protocol for solubility determination, and presents a theoretical framework for its solubility behavior.
Qualitative Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like." Therefore, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents, and poorly soluble in polar solvents, particularly water.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The long alkyl chains of both the solute and solvent lead to favorable van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The nonpolar nature of the aromatic ring allows for good interaction with the hexyl groups. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have low polarity and can effectively solvate the nonpolar alkyl chains. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have a slight polarity but are predominantly nonpolar, allowing for some interaction. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group hinders effective solvation of the long alkyl chains. |
| Esters | Ethyl acetate | Low to Moderate | Similar to ketones, the polarity of the ester group limits solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The highly polar hydroxyl group and hydrogen bonding in alcohols lead to poor interaction. |
| Water | Immiscible | The extreme polarity of water and its strong hydrogen-bonding network prevent the dissolution of the hydrophobic this compound. The compound is expected to undergo slow hydrolysis at the interface. |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of alkyl orthosilicates is the alcoholysis of silicon tetrachloride.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous 1-Hexanol (C₆H₁₃OH)
-
Anhydrous inert solvent (e.g., Toluene)
-
A base to neutralize HCl (e.g., Pyridine or by bubbling dry nitrogen to remove HCl gas)
-
Dry nitrogen or argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
A solution of anhydrous 1-hexanol in an anhydrous inert solvent is prepared in a reaction flask under an inert atmosphere (dry nitrogen or argon).
-
The solution is cooled in an ice bath.
-
Silicon tetrachloride is added dropwise to the cooled solution with vigorous stirring. This reaction is exothermic and produces HCl gas.
-
SiCl₄ + 4 C₆H₁₃OH → Si(OC₆H₁₃)₄ + 4 HCl
-
-
To drive the reaction to completion and remove the HCl byproduct, a gentle stream of dry nitrogen can be bubbled through the reaction mixture, or a stoichiometric amount of a non-reactive base like pyridine can be used to neutralize the acid.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours.
-
The reaction mixture is then filtered to remove any solid byproducts (e.g., pyridine hydrochloride).
-
The solvent and any excess alcohol are removed under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation to yield a colorless liquid.
Determination of Solubility (Liquid-Liquid System)
This protocol describes a general method to determine the solubility of a liquid, such as this compound, in various solvents.
Materials:
-
This compound
-
A range of solvents with varying polarities (as listed in Table 1)
-
Calibrated glassware (pipettes, burettes, volumetric flasks)
-
Temperature-controlled water bath or shaker
-
Analytical balance
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or another suitable quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solutions:
-
In a series of sealed vials, add a known excess amount of this compound to a known volume of each solvent.
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The formation of a distinct second phase (undissolved solute) should be visible.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow for phase separation.
-
Carefully extract an aliquot from the solvent phase (the supernatant), ensuring that none of the undissolved this compound is transferred.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the solvent being tested.
-
Analyze the collected aliquot and the calibration standards using a suitable analytical method (e.g., GC or HPLC).
-
Determine the concentration of this compound in the aliquot by comparing its response to the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the concentration of this compound in the saturated solvent at the specified temperature (e.g., in g/100 mL or mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A general experimental workflow for determining the solubility of a liquid solute.
Molecular Structure and Solvent Affinity
Caption: Relationship between this compound's structure and its solvent affinities.
The Thermal Stability and Decomposition of Tetrahexyl Orthosilicate: A Technical Guide
Introduction
Tetraalkyl orthosilicates are a class of organosilicon compounds with the general formula Si(OR)₄, where R is an alkyl group. They are widely used as precursors for silica-based materials, in sol-gel processes, and as crosslinking agents. The thermal stability of these compounds is a critical parameter for their application in high-temperature processes and for ensuring material integrity. This technical guide focuses on the thermal stability and decomposition of tetraalkyl orthosilicates, with a specific focus on providing analogous data from tetraethyl orthosilicate (TEOS) due to the absence of specific data for tetrahexyl orthosilicate.
Thermal Decomposition of Tetraethyl Orthosilicate (TEOS)
The thermal decomposition of TEOS has been a subject of numerous studies and provides a model for understanding the breakdown of other tetraalkyl orthosilicates. The decomposition process is complex and can proceed through various pathways depending on the temperature, atmosphere, and presence of catalysts.
Major Decomposition Pathways
The primary decomposition of TEOS is understood to proceed via two main competing pathways: a four-center molecular decomposition and a C-C bond cleavage of the ethoxy groups.
-
Four-Center Molecular Decomposition: This pathway involves the formation of silanols and ethylene. It is a step-wise process where the ethoxy groups are sequentially eliminated.
-
C-C Bond Cleavage: This pathway involves the breaking of the carbon-carbon bond within the ethoxy ligand, leading to the formation of a methoxy group and a methyl radical.
A simplified representation of these initial decomposition steps is illustrated in the diagram below.
Caption: Initial decomposition pathways of TEOS.
Further heating of the initial decomposition products leads to a cascade of subsequent reactions, ultimately resulting in the formation of silicon dioxide (SiO₂), water, and various organic byproducts.
Quantitative Data
While specific quantitative data for this compound is unavailable, the following table summarizes key thermal properties of TEOS for comparative purposes.
| Property | Value | Conditions |
| Boiling Point | 168 °C | Atmospheric Pressure |
| Decomposition Onset (in N₂) | ~600 °C | Non-catalytic |
| Major Decomposition Products | Ethylene, Ethanol, Diethyl ether, Water, Silicon Dioxide | Inert Atmosphere |
Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition profile of this compound, a series of standard analytical techniques would be employed. The following sections detail the typical experimental protocols for these analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any adsorbed moisture and to provide an inert atmosphere for the analysis.
-
The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800-1000 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic (melting, boiling, decomposition) and exothermic (crystallization, oxidation) events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the material.
Methodology:
-
A small amount of this compound is introduced into a pyrolysis unit, which is directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., the decomposition temperature determined by TGA) in an inert atmosphere.
-
The decomposition products (pyrolysates) are swept into the GC column by a carrier gas (e.g., helium).
-
The pyrolysates are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.
The following diagram illustrates a typical workflow for the thermal analysis of a tetraalkyl orthosilicate.
Caption: Experimental workflow for thermal analysis.
Conclusion
While specific data on the thermal stability and decomposition of this compound remains elusive, the well-documented behavior of TEOS provides a valuable framework for prediction and analysis. The experimental protocols outlined in this guide offer a systematic approach to characterizing the thermal properties of this compound and other long-chain tetraalkyl orthosilicates. Such studies are crucial for optimizing their use in various applications and for ensuring the safety and reliability of processes involving these compounds at elevated temperatures. Further research is warranted to elucidate the specific decomposition pathways and kinetics of this compound.
In-Depth Technical Guide: Safety and Handling of Tetrahexyl Orthosilicate
Chemical Identification and Physical Properties
Tetrahexyl orthosilicate is an organic chemical compound, the tetrahexyl ester of orthosilicic acid. Limited experimental data is available for its physical and chemical properties. The following table summarizes available computed data for this compound and experimental data for the related compound, tetraethyl orthosilicate (TEOS), for comparison.
| Property | This compound (Computed) | Tetraethyl Orthosilicate (Experimental) |
| Molecular Formula | C24H52O4Si | C8H20O4Si[1] |
| Molecular Weight | 432.8 g/mol | 208.33 g/mol [2] |
| Appearance | - | Clear, colorless liquid with a faint, sweet odor[3] |
| Boiling Point | - | 168 °C[1] |
| Melting Point | - | -77 °C |
| Flash Point | - | 45 °C[1] |
| Density | - | 0.933 g/mL at 20°C[1] |
| Vapor Pressure | - | <1 mm Hg at 20 °C[1] |
| Vapor Density | - | 7.2 (air = 1)[1] |
| Solubility in Water | - | Reacts with water[4] |
| Autoignition Temperature | - | Not Determined[3] |
| Lower Explosive Limit | - | Not Determined[3] |
| Upper Explosive Limit | - | Not Determined[3] |
Hazard Identification and Classification (Based on Tetraethyl Orthosilicate)
As no specific GHS classification for this compound is available, the classification for tetraethyl orthosilicate is provided as a potential indicator of hazards.
GHS Classification of Tetraethyl Orthosilicate:
-
Acute Toxicity, Inhalation: Category 4[6]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[5][6]
Signal Word: Warning[6]
Hazard Statements (based on TEOS):
First-Aid Measures (Based on Tetraethyl Orthosilicate)
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures (Based on Tetraethyl Orthosilicate)
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors are heavier than air and may spread along floors. Vapors may form explosive mixtures with air.[10] Hazardous decomposition products include carbon oxides and silicon oxides.
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.[10][11]
Accidental Release Measures (Based on Tetraethyl Orthosilicate)
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.
Handling and Storage (Based on Tetraethyl Orthosilicate)
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge. Use explosion-proof equipment.[9]
-
Conditions for Safe Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage. Store away from incompatible materials such as strong oxidizing agents.[10]
Personal Protective Equipment (Based on Tetraethyl Orthosilicate)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[11] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Wear appropriate protective clothing to prevent skin exposure.[11] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Toxicological Information (Based on Tetraethyl Orthosilicate)
| Toxicity Endpoint | Results |
| Acute Oral Toxicity (LD50) | > 2,500 mg/kg (Rat, OECD Test Guideline 423) |
| Acute Dermal Toxicity (LD50) | 5,878 mg/kg (Rabbit) |
| Skin Corrosion/Irritation | No skin irritation (Rabbit, OECD Test Guideline 404) |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Skin Sensitization | Did not cause sensitization on laboratory animals (Guinea pig, OECD Test Guideline 406) |
| Germ Cell Mutagenicity | Negative (in vitro assay, Chinese hamster ovary cells) |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | No observed adverse effect level (NOAEL): 10 - 50 mg/kg (Rat, Gavage) |
Experimental Protocols
Detailed methodologies for key toxicological studies are based on OECD guidelines.
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method is used to assess the acute oral toxicity of a substance.[12] The test involves administering the substance to animals in a stepwise procedure with a limited number of animals at each step.[13] The outcome is the classification of the substance into a GHS category based on the observed mortality.[14]
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This test evaluates the potential of a substance to cause skin irritation or corrosion.[15] A small amount of the test substance is applied to the shaved skin of a rabbit for a defined period.[16] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[16][17]
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[8] A single dose of the substance is applied to the eye of an albino rabbit, with the untreated eye serving as a control.[8] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific time points after application.[8]
-
OECD Test Guideline 406: Skin Sensitization: This test is used to determine if a substance has the potential to cause skin sensitization (allergic contact dermatitis).[18] The Guinea Pig Maximisation Test (GPMT) or the Buehler Test are the preferred methods.[19] The test involves an initial exposure to the substance (induction phase) followed by a challenge exposure after a rest period to observe for allergic reactions.[18][19]
Visualizations
References
- 1. cfmats.com [cfmats.com]
- 2. isoflex.com [isoflex.com]
- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 4. Tetraethoxysilane | (C2H5O)4Si | CID 6517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. chemos.de [chemos.de]
- 8. nucro-technics.com [nucro-technics.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. oecd.org [oecd.org]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
commercial sources and purity of tetrahexyl orthosilicate
An In-depth Technical Guide to Tetrahexyl Orthosilicate: Commercial Sources, Purity, and Characterization
For researchers, scientists, and drug development professionals, understanding the commercial availability, purity, and analytical characterization of key reagents is paramount. This compound [(HexO)₄Si], a tetraalkoxysilane, finds applications in various fields, including materials science and potentially as a precursor in specialized drug delivery systems. This technical guide provides a comprehensive overview of its commercial sources, typical purity levels, and detailed methodologies for its synthesis, purification, and analysis.
Commercial Availability and Purity
The commercial availability of high-purity this compound is limited. While some suppliers list the compound, detailed purity specifications are often not provided, placing the onus of quality control on the end-user.
One of the primary commercial sources for this compound is Sigma-Aldrich[1]. However, it is crucial to note that their product listing explicitly states that they do not provide analytical data for this specific compound, and the buyer assumes responsibility for confirming its identity and purity[1]. This underscores the importance of in-house analytical capabilities for any research or development activities involving this reagent.
Table 1: Commercial Sources of this compound
| Supplier | Product Name | Catalog Number | Purity Specification |
| Sigma-Aldrich | This compound | AldrichCPR (7425-86-7) | Not provided. Sold "as-is". |
Given the lack of commercially available, pre-analyzed this compound, the following sections detail the necessary experimental protocols for its synthesis, purification, and purity verification.
Synthesis of this compound
The most common and straightforward method for synthesizing tetraalkoxysilanes is the alcoholysis of silicon tetrachloride. This reaction involves the stoichiometric reaction of silicon tetrachloride with the corresponding alcohol, in this case, 1-hexanol.
Experimental Protocol: Synthesis via Alcoholysis
Materials:
-
Silicon tetrachloride (SiCl₄)
-
1-Hexanol (CH₃(CH₂)₅OH)
-
Anhydrous toluene (or other inert solvent)
-
Pyridine (or other suitable HCl scavenger)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Assemble the reaction apparatus under a nitrogen atmosphere. The round-bottom flask should be equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
In the round-bottom flask, dissolve 1-hexanol (4.0 equivalents) and pyridine (4.0 equivalents) in anhydrous toluene.
-
Cool the mixture in an ice bath.
-
Slowly add silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene to the dropping funnel.
-
Add the silicon tetrachloride solution dropwise to the stirred 1-hexanol solution over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and produces HCl gas, which will react with pyridine to form pyridinium hydrochloride precipitate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
The filtrate contains the crude this compound dissolved in toluene.
Purification of this compound
The crude product from the synthesis will contain the desired this compound, the solvent, and potentially some partially substituted chlorosilanes or unreacted starting materials. Purification is typically achieved by vacuum distillation.
Experimental Protocol: Purification by Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle with stirrer
-
Manometer
Procedure:
-
Transfer the filtrate from the synthesis step to a round-bottom flask suitable for distillation.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Set up the short-path distillation apparatus. It is crucial to use a vacuum pump capable of reaching low pressures and a cold trap to protect the pump.
-
Heat the crude this compound gently under vacuum. The boiling point of this compound is high, and the distillation should be performed at a significantly reduced pressure to avoid decomposition.
-
Collect the fraction that distills at the expected boiling point for this compound under the given pressure. The exact boiling point will be dependent on the vacuum achieved.
-
The purified this compound should be a colorless liquid.
Purity Analysis
To ascertain the purity of the synthesized and purified this compound, a combination of analytical techniques should be employed. Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, while nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and can also be used for purity assessment.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for this high-boiling point, non-polar analyte.
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane or ethyl acetate. A concentration of approximately 1 mg/mL is a good starting point.
GC-MS Parameters (Typical):
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-600
Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of this compound.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard with a known concentration and a singlet resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) if a precise purity value is required.
NMR Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chains. The triplet corresponding to the -O-CH₂- protons will be the most downfield. Integration of the signals should correspond to the number of protons in the hexyl groups.
-
¹³C NMR: The carbon NMR spectrum will show the distinct signals for the carbon atoms of the hexyl groups.
-
²⁹Si NMR: While less common, a ²⁹Si NMR spectrum would show a single resonance confirming the presence of a single silicon environment.
Logical Workflow for Synthesis and Purity Assessment
The following diagram illustrates the logical workflow from synthesis to the final purity assessment of this compound.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
This technical guide provides the essential information and detailed protocols for researchers working with this compound. Due to the limited commercial availability of pre-analyzed material, the ability to synthesize, purify, and characterize this compound in-house is a critical capability. The provided methodologies offer a robust starting point for obtaining and verifying the purity of this compound for demanding research and development applications.
References
Methodological & Application
Application of Tetrahexyl Orthosilicate in Sol-Gel Synthesis for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahexyl orthosilicate (THOS) is a long-chain alkoxysilane precursor utilized in sol-gel synthesis to create silica-based biomaterials with tailored properties for drug delivery applications. The hexyl groups impart a significant degree of hydrophobicity to the resulting silica matrix, which can be advantageous for the controlled release of hydrophobic drugs and for creating protective, water-repellent coatings on implantable devices. The sol-gel process, a versatile wet-chemical technique, allows for the formation of highly pure and homogeneous silica networks at relatively low temperatures, making it suitable for the encapsulation of sensitive therapeutic agents.
The fundamental chemistry of the sol-gel process involves two primary reactions: hydrolysis and condensation of the alkoxide precursor.[1] In the case of THOS, the hydrolysis step involves the replacement of hexyloxy groups (-OC₆H₁₃) with hydroxyl groups (-OH). This is typically catalyzed by an acid or a base. Following hydrolysis, the condensation reaction leads to the formation of siloxane bridges (Si-O-Si), resulting in a three-dimensional silica network. The slower hydrolysis rate of THOS compared to shorter-chain alkoxysilanes like tetraethyl orthosilicate (TEOS) allows for greater control over the gelation process.[2]
Key Advantages of this compound in Drug Delivery
-
Enhanced Hydrophobicity: The long hexyl chains create a non-polar microenvironment within the silica matrix, making it an ideal carrier for hydrophobic drugs, thereby improving their solubility and bioavailability.
-
Controlled Release: The hydrophobic nature of the THOS-derived matrix can retard the ingress of aqueous fluids, leading to a more sustained and controlled release profile for encapsulated drugs.[3]
-
Biocompatibility: Silica-based materials are generally considered biocompatible and have been extensively studied for biomedical applications.[3]
-
Tunable Properties: The sol-gel process allows for the tuning of critical material properties such as porosity, surface area, and particle size by adjusting reaction parameters.[4]
Experimental Protocols
Protocol 1: Synthesis of Hydrophobic Silica Nanoparticles for Hydrophobic Drug Encapsulation
This protocol describes a modified Stöber method for the synthesis of hydrophobic silica nanoparticles using THOS, suitable for encapsulating a model hydrophobic drug like paclitaxel.
Materials:
-
This compound (THOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Paclitaxel
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, prepare a solution of ethanol and deionized water.
-
Addition of Catalyst: Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.
-
Introduction of Precursor and Drug: In a separate beaker, dissolve THOS and paclitaxel in absolute ethanol.
-
Initiation of Sol-Gel Reaction: Add the THOS/paclitaxel solution dropwise to the stirred ammonia-catalyzed ethanol/water mixture.
-
Nanoparticle Formation: Allow the reaction to proceed for 12 hours under continuous stirring at room temperature to ensure complete hydrolysis and condensation.
-
Purification: Collect the paclitaxel-loaded silica nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Washing: Wash the nanoparticles three times with ethanol to remove unreacted precursors and non-encapsulated drug, followed by one wash with deionized water.
-
Drying: Dry the nanoparticles under vacuum at 60°C for 24 hours.
Workflow for Hydrophobic Silica Nanoparticle Synthesis
References
Application Notes and Protocols for the Preparation of Hydrophobic Coatings Using Tetrahexyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized experimental protocol for the preparation of hydrophobic coatings using tetrahexyl orthosilicate as a precursor. The methodologies described herein are based on established sol-gel chemistry principles and are intended to serve as a starting point for the development of specific coating formulations. Due to the unique reactivity of this compound, stemming from the steric effects of its long alkyl chains, optimization of the outlined parameters is essential to achieve desired coating properties.
Introduction
Hydrophobic coatings are of significant interest across various fields, including biomedical devices, drug delivery systems, and self-cleaning surfaces, due to their ability to repel water and prevent biofouling. The sol-gel process offers a versatile and cost-effective method for fabricating such coatings. This compound is a promising precursor for creating highly hydrophobic surfaces due to the presence of four long hexyl chains, which impart a low surface energy to the resulting coating. These notes provide a foundational protocol for leveraging this precursor to create robust and effective hydrophobic coatings.
Quantitative Data Summary
The following tables summarize representative quantitative data for hydrophobic coatings prepared using long-chain alkylsilane precursors. While specific data for this compound is not widely available in published literature, the values presented here for similar long-chain silane coatings can be used as a benchmark for performance.
Table 1: Water Contact Angles of Hydrophobic Coatings
| Precursor System | Deposition Method | Curing Temperature (°C) | Water Contact Angle (°) |
| Tetraethyl Orthosilicate (TEOS) + Octyltriethoxysilane | Dip-coating | 100 | 105 - 115 |
| TEOS + Hexadecyltrimethoxysilane | Spin-coating | 120 | 140 - 150 |
| Proposed: this compound | Spin-coating | 100 - 150 | > 120 (Target) |
Table 2: Physical Properties of Representative Hydrophobic Coatings
| Property | TEOS + Long-Chain Alkylsilane | Proposed: this compound |
| Coating Thickness | 50 - 200 nm | 50 - 300 nm (Dependent on sol concentration and deposition parameters) |
| Surface Roughness (Ra) | 10 - 50 nm | To be determined experimentally |
| Adhesion to Substrate | Good to Excellent | To be determined experimentally |
Experimental Protocols
This section details a generalized protocol for the preparation of hydrophobic coatings using this compound.
Materials and Reagents
-
This compound ([(C₆H₁₃O)₄Si])
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (as catalyst)
-
Substrates (e.g., glass slides, silicon wafers)
Sol Preparation (Acid-Catalyzed)
-
In a clean, dry glass vial, add ethanol.
-
While stirring, add this compound to the ethanol. The recommended molar ratio of ethanol to this compound is between 10:1 and 30:1.
-
In a separate vial, prepare an acidic water solution by adding HCl to deionized water. A typical catalyst concentration is 0.1 M.
-
Slowly add the acidic water solution to the this compound/ethanol mixture under vigorous stirring. The molar ratio of water to this compound should be in the range of 1:1 to 4:1. A lower water ratio will result in a slower hydrolysis rate.
-
Continue stirring the mixture at room temperature for 12 to 48 hours to allow for hydrolysis and condensation to occur. The solution should remain clear.
Substrate Preparation
-
Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma for 5 minutes to create a hydrophilic surface for better coating adhesion.
Coating Deposition (Spin-Coating)
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the prepared sol solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-3000 rpm for 30-60 seconds. The final coating thickness will depend on the viscosity of the sol and the spin speed.
Curing
-
Transfer the coated substrates to an oven.
-
Cure the coatings at a temperature between 100°C and 150°C for 1 to 2 hours. The curing step removes residual solvent and promotes further condensation of the siloxane network.
Visualizations
Experimental Workflow
Caption: Workflow for preparing hydrophobic coatings.
Sol-Gel Chemical Pathway
Caption: Key reactions in the sol-gel process.
Discussion and Optimization
The successful formation of a high-quality hydrophobic coating using this compound is critically dependent on the careful control of the sol-gel reaction parameters.
-
Water to Precursor Ratio: This ratio significantly influences the rates of hydrolysis and condensation. A lower ratio will slow down the reactions, which can be advantageous for the sterically hindered this compound, allowing for more uniform network formation.
-
Catalyst Concentration: The choice of an acid or base catalyst and its concentration will dictate the morphology of the resulting silica network. Acid catalysis tends to produce more linear or weakly branched polymers, while base catalysis often results in more highly branched clusters.
-
Solvent: Ethanol is a common solvent, but other alcohols can be used. The choice of solvent can affect the solubility of the precursor and the rate of the sol-gel reactions.
-
Curing Temperature and Time: These parameters are crucial for the densification of the coating and the removal of residual organic components. Higher temperatures can lead to a more cross-linked network but may also cause cracking if not carefully controlled.
It is recommended that a design of experiments (DOE) approach be employed to systematically investigate the effects of these parameters on the final coating properties, such as contact angle, thickness, and durability. Characterization techniques such as contact angle goniometry, Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) should be used to evaluate the performance of the developed coatings.
Application Notes and Protocols for Surface Modification of Nanoparticles using Tetrahexyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and other biomedical applications. The choice of surface coating agent significantly influences the nanoparticle's stability, biocompatibility, hydrophobicity, and its interaction with biological systems. Tetrahexyl orthosilicate, a long-chain alkyl silicate, offers a unique approach to creating a hydrophobic and sterically stabilized silica shell on nanoparticles. This modification can enhance the encapsulation of hydrophobic drugs, reduce non-specific protein adsorption, and improve circulation times.
These application notes provide a comprehensive overview and generalized protocols for the surface modification of nanoparticles using this compound. Due to the limited availability of literature specifically on this compound for this application, the following protocols are adapted from well-established methods for tetraethyl orthosilicate (TEOS) and other long-chain alkyl silanes. The provided data are illustrative and should be considered as a starting point for experimental design and optimization.
Principle of Surface Modification
The surface modification process is based on the sol-gel chemistry of alkoxysilanes. This compound undergoes hydrolysis and condensation reactions in the presence of a catalyst (typically ammonia) to form a silica (SiO₂) network. The long hexyl chains of the precursor become integrated into the silica matrix, creating a hydrophobic outer layer on the nanoparticle surface. This process is a variation of the well-known Stöber method.[1]
The primary advantages of using a long-chain alkyl silicate like this compound include:
-
Increased Hydrophobicity: The hexyl groups create a non-polar surface, which can be advantageous for encapsulating hydrophobic drugs and for creating stealth nanoparticles that can evade the immune system.
-
Steric Hindrance: The bulky alkyl chains can provide steric stabilization, preventing nanoparticle aggregation.[1]
-
Controlled Release: The hydrophobic nature of the coating can modulate the release kinetics of encapsulated therapeutic agents.
Experimental Protocols
Protocol 1: Silica Coating of Pre-synthesized Nanoparticles (Generalized Stöber Method)
This protocol describes the coating of existing nanoparticles (e.g., iron oxide, gold, quantum dots) with a silica shell derived from this compound.
Materials:
-
Nanoparticle suspension in ethanol
-
This compound
-
Ethanol (absolute)
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
Procedure:
-
Nanoparticle Dispersion: Disperse the pre-synthesized nanoparticles in a mixture of ethanol and deionized water. The optimal ratio will depend on the nanoparticle type and concentration and may require optimization.
-
Reaction Setup: In a round-bottom flask, add the nanoparticle dispersion and place it in an ultrasonic bath for 15-30 minutes to ensure a homogenous suspension.
-
Catalyst Addition: While stirring vigorously, add ammonium hydroxide to the nanoparticle suspension. The amount of catalyst will influence the reaction rate and the final particle size.
-
Precursor Addition: Slowly add a solution of this compound in ethanol to the reaction mixture. The rate of addition is critical; a slower rate is generally preferred for more hydrophobic precursors to allow for controlled hydrolysis and condensation.[1]
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. The longer reaction time, compared to TEOS, is to account for the slower hydrolysis rate of the long-chain alkoxide.
-
Washing: After the reaction is complete, centrifuge the coated nanoparticles to separate them from the reaction medium.
-
Purification: Wash the nanoparticles multiple times with ethanol and finally with deionized water to remove any unreacted precursors and by-products.
-
Resuspension: Resuspend the purified, surface-modified nanoparticles in the desired solvent for characterization and further use.
Protocol 2: One-Pot Synthesis and Surface Modification
This protocol is for the simultaneous synthesis of silica nanoparticles with a this compound-modified surface.
Materials:
-
This compound
-
Ethanol (absolute)
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
Procedure:
-
Reaction Mixture: In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
Precursor Addition: While stirring vigorously, add the this compound to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Washing and Purification: Follow steps 6-8 from Protocol 1 to wash and purify the synthesized nanoparticles.
Quantitative Data and Characterization
The successful surface modification of nanoparticles with this compound should be confirmed through various characterization techniques. The following table summarizes the expected changes in nanoparticle properties.
| Parameter | Before Modification | After Modification with this compound | Characterization Technique |
| Hydrodynamic Diameter | Varies (e.g., 50 nm) | Increase (e.g., 60-80 nm) | Dynamic Light Scattering (DLS) |
| Zeta Potential | Varies (e.g., -30 mV) | Shift towards neutral (e.g., -10 to 0 mV) | Zeta Potential Analyzer |
| Surface Composition | Elemental composition of core nanoparticle | Presence of Si, O, C, H | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) |
| Morphology | Core nanoparticle morphology | Core-shell structure with a visible silica layer | Transmission Electron Microscopy (TEM) |
| Hydrophobicity | Hydrophilic | Hydrophobic | Contact Angle Measurement |
Visualizations
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for surface modification of nanoparticles.
Signaling Pathway of Surface Modification
Caption: Hydrolysis and condensation of this compound.
Applications in Drug Development
The unique properties of nanoparticles coated with this compound open up several possibilities in drug delivery and development:
-
Enhanced Delivery of Hydrophobic Drugs: The hydrophobic surface can improve the loading capacity and stability of poorly water-soluble drugs.
-
Controlled Release Systems: The silica shell can be engineered to control the release rate of the encapsulated drug, leading to sustained therapeutic effects.
-
"Stealth" Nanoparticles: The hydrophobic and sterically stabilized surface can reduce opsonization and clearance by the reticuloendothelial system, prolonging the circulation time of the nanoparticles.
-
Targeted Drug Delivery: The silica surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.
Conclusion
Surface modification of nanoparticles with this compound presents a promising strategy for developing advanced drug delivery vehicles. While specific protocols are not yet widely published, the principles of alkoxysilane chemistry provide a solid foundation for experimental design. The generalized protocols and expected outcomes presented in these application notes are intended to guide researchers in exploring the potential of this novel surface coating. Careful optimization and thorough characterization will be essential for the successful development of this compound-modified nanoparticles for biomedical applications.
References
Application Notes and Protocols: Tetrahexyl Orthosilicate and its Analogs in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraalkyl orthosilicates, such as tetrahexyl orthosilicate and the more extensively studied tetraethyl orthosilicate (TEOS), are versatile precursors for the synthesis of silica-based biomaterials for drug delivery applications.[1][2][3][4] These compounds undergo hydrolysis and condensation reactions to form silica nanoparticles, which can be formulated into hydrogels. These hydrogels, often referred to as thixogels, possess a unique shear-thinning property, allowing them to be injected as a liquid and subsequently form a gel in situ, acting as a localized drug depot.[1][2] The nanoparticulate structure of these hydrogels enables the encapsulation and controlled release of therapeutic agents.[1][3][4][5] This document provides an overview of the application of tetraalkyl orthosilicate-based systems in drug delivery, along with detailed protocols for their synthesis and characterization. While the focus of this document is on this compound, the majority of the available literature and established protocols are based on its analog, tetraethyl orthosilicate (TEOS). The principles and methodologies described herein are expected to be largely applicable to other tetraalkyl orthosilicates with appropriate modifications.
Data Presentation
The following table summarizes key quantitative data from studies on TEOS-based hydrogels, illustrating the tunable properties of these drug delivery systems.
| Parameter | Value | Conditions | Reference |
| Nanoparticle Size | 15.8 ± 1.2 nm | Prepared with day 0 hydrolyzed TEOS (hTEOS) | [4] |
| 18.8 ± 0.5 nm | Prepared with day 5 hTEOS | [4] | |
| 233.8 ± 18.2 nm | Prepared with day 14 hTEOS | [4] | |
| Model Drug Release (Fluorescein) | Lower release rate | Thixogels with smaller nanoparticles (day 0 and 5 hTEOS) | [4] |
| Higher release rate | Thixogels with larger nanoparticles (day 14 hTEOS) | [4] | |
| Significantly lower release rate | Drug encapsulated within constituent nanoparticles | [1] | |
| Higher release rate | Drug entrapped in the aqueous solution between nanoparticles | [1] |
Experimental Protocols
Protocol 1: Synthesis of Tetraalkyl Orthosilicate-Based Hydrogel
This protocol describes the synthesis of a thixotropic hydrogel using a tetraalkyl orthosilicate precursor, based on methodologies for TEOS.[6]
Materials:
-
Tetraethyl orthosilicate (TEOS) (or this compound)
-
Acetic acid (0.15 M)
-
Hyaluronic acid (HA) solution (e.g., 10%, 0.5%, or 0.1% w/v in 1X PBS)
-
Ammonium hydroxide (1.5 N)
-
Phosphate-buffered saline (PBS, 1X)
Procedure:
-
Hydrolysis of TEOS: Mix TEOS with 0.15 M acetic acid at a 1:9 (v/v) ratio.
-
Allow the hydrolysis reaction to proceed for 1.5 hours at room temperature with stirring. This solution is referred to as hydrolyzed TEOS (hTEOS).
-
Formulation of the Hydrogel: Mix the hTEOS solution with the desired concentration of hyaluronic acid solution at a 1:2 (v/v) ratio.
-
Vortex the mixture to ensure homogeneity.
-
pH Adjustment: Adjust the pH of the mixture to approximately 7.65 using 1.5 N ammonium hydroxide.
-
Gelation: Leave the mixture undisturbed overnight at room temperature to allow for gel formation.
Protocol 2: Encapsulation of a Model Drug
This protocol details the encapsulation of a model drug, fluorescein, into the hydrogel.[1]
Materials:
-
Prepared tetraalkyl orthosilicate-based hydrogel
-
Fluorescein solution (e.g., 100 µg/mL)
Procedure for Entrapment (in the aqueous phase):
-
Prepare the hydrogel as described in Protocol 1.
-
Just prior to the gelation step (after pH adjustment), add the fluorescein solution to the hydrogel precursor mixture.
-
Allow the mixture to gel overnight, physically entrapping the fluorescein within the aqueous phase of the hydrogel network.
Procedure for Encapsulation (within nanoparticles):
-
Prepare the hydrolyzed TEOS (hTEOS) as described in Protocol 1.
-
Immediately after hydrolysis, mix the hTEOS with the fluorescein solution.
-
Allow this mixture to age for a specified period (e.g., 5 days) at room temperature.[1]
-
Proceed with the hydrogel formulation (step 3 in Protocol 1) using the fluorescein-containing hTEOS.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to assess the release of the encapsulated drug from the hydrogel.[1]
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS, 1X)
-
Incubator (37 °C)
-
Spectrophotometer or fluorometer
Procedure:
-
Place a defined amount of the drug-loaded hydrogel into a suitable container (e.g., a vial).
-
Add a known volume of pre-warmed PBS (37 °C) to the container.
-
Place the container in an incubator at 37 °C with no shaking.
-
At predetermined time intervals (e.g., 24-hour intervals), collect an aliquot of the PBS.
-
Replenish the collected volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for fluorescein).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the hydrogel and the subsequent drug release studies.
Caption: Workflow for the synthesis of a tetraalkyl orthosilicate-based hydrogel.
Caption: Workflow for the in vitro drug release study from the hydrogel.
References
- 1. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Proper… [ouci.dntb.gov.ua]
- 3. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery-Effects of Their Nanoparticulate Structure on Release Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Silica Nanoparticle Synthesis using Tetrahexyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles are of significant interest in various fields, including drug delivery, diagnostics, and catalysis, owing to their tunable size, high surface area, and biocompatibility. The most common method for synthesizing silica nanoparticles is the Stöber process, which involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (TEOS), in an alcohol solvent with a catalyst, usually ammonia.
This document provides a detailed protocol for the synthesis of silica nanoparticles using a less common precursor, tetrahexyl orthosilicate (THOS) . Due to the longer alkyl chains of THOS compared to TEOS, the hydrolysis and condensation kinetics are expected to be significantly slower. This protocol is an adaptation of the well-established Stöber method for TEOS and provides a starting point for researchers interested in exploring the use of long-chain alkyl orthosilicates for the synthesis of silica nanoparticles with potentially different properties. The longer alkyl chains may offer a pathway to particles with altered surface hydrophobicity or slower release kinetics for encapsulated payloads.
Materials and Equipment
Materials
-
This compound (THOS) (≥95%)
-
Ethanol (absolute, ≥99.8%)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Round-bottom flasks
-
Magnetic stir bars and stir plate
-
Condenser
-
Temperature-controlled oil bath or heating mantle
-
Syringe pump for precursor addition (optional, for controlled addition)
-
Centrifuge and centrifuge tubes
-
Sonicator bath
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM) for morphology analysis
Experimental Protocol: Modified Stöber Synthesis with THOS
This protocol describes the synthesis of silica nanoparticles from THOS. Due to the expected slower reaction rates, longer reaction times and potentially higher catalyst concentrations are proposed compared to standard TEOS protocols.
Preparation of the Reaction Mixture
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 100 mL of ethanol.
-
To the ethanol, add 10.0 mL of deionized water and 5.0 mL of ammonium hydroxide solution.
-
Place the flask in a temperature-controlled oil bath pre-heated to 50°C.
-
Stir the mixture at 400 rpm for 30 minutes under an inert atmosphere (e.g., argon or nitrogen) to ensure a homogeneous solution and to bring it to the reaction temperature.
Hydrolysis and Condensation of THOS
-
Prepare a solution of 5.0 mL of THOS in 20 mL of ethanol.
-
Add the THOS solution to the reaction mixture dropwise over a period of 30 minutes using a dropping funnel or a syringe pump. A slower, controlled addition is recommended to maintain a narrow particle size distribution.
-
Once the addition is complete, allow the reaction to proceed for 24 hours at 50°C with continuous stirring. The solution will gradually become turbid as the silica nanoparticles form and grow.
Purification of Silica Nanoparticles
-
After the 24-hour reaction period, stop the heating and stirring and allow the flask to cool to room temperature.
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at 10,000 x g for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of ethanol by sonication for 10 minutes.
-
Repeat the centrifugation and washing steps two more times with ethanol and once with deionized water to remove unreacted precursors, ammonia, and by-products.
-
After the final wash, re-disperse the purified silica nanoparticles in a desired solvent (e.g., ethanol or water) for storage and characterization.
Data Presentation
The following tables provide hypothetical quantitative data for the synthesis of silica nanoparticles using THOS, based on adaptations from typical TEOS-based Stöber synthesis. These values should be considered as a starting point for optimization.
Table 1: Reaction Parameters for THOS-based Silica Nanoparticle Synthesis
| Parameter | Range | Effect on Nanoparticle Size |
| THOS Concentration | 0.05 - 0.3 M | Increasing concentration generally leads to larger particle sizes. |
| Water Concentration | 2 - 10 M | Higher water concentration can lead to faster hydrolysis and potentially smaller, more numerous particles. |
| Ammonia Concentration | 0.3 - 1.5 M | Higher catalyst concentration increases the rate of both hydrolysis and condensation, typically resulting in larger particles. |
| Temperature | 40 - 60 °C | Higher temperatures accelerate the reaction rates, which can lead to larger particles. |
| Reaction Time | 12 - 48 hours | Longer reaction times allow for more complete conversion of the precursor and particle growth. |
Table 2: Expected Characterization Data for THOS-derived Silica Nanoparticles
| Sample ID | THOS (M) | NH₃ (M) | H₂O (M) | Temp (°C) | Avg. Diameter (nm) (DLS) | Polydispersity Index (PDI) |
| THOS-NP-01 | 0.1 | 0.5 | 5 | 50 | 100 - 150 | < 0.2 |
| THOS-NP-02 | 0.2 | 0.5 | 5 | 50 | 180 - 250 | < 0.2 |
| THOS-NP-03 | 0.1 | 1.0 | 5 | 50 | 200 - 300 | < 0.25 |
| THOS-NP-04 | 0.1 | 0.5 | 10 | 50 | 80 - 120 | < 0.2 |
| THOS-NP-05 | 0.1 | 0.5 | 5 | 60 | 120 - 180 | < 0.2 |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical process of the sol-gel synthesis of silica nanoparticles.
Caption: Experimental workflow for the synthesis of silica nanoparticles from THOS.
Caption: Sol-gel process for silica nanoparticle formation from THOS.
Application Notes & Protocols: Tetrahexyl Orthosilicate as a Crosslinking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a general protocol for the use of tetrahexyl orthosilicate as a crosslinking agent in polymer synthesis, particularly for applications in the biomedical and drug delivery fields. The information is based on the well-established sol-gel chemistry of analogous alkoxysilanes, such as tetraethyl orthosilicate (TEOS), as specific literature on this compound is limited.
Introduction
This compound is an organic silicate that can be used as a precursor for silica networks within a polymer matrix. Through a sol-gel process, it undergoes hydrolysis and condensation reactions to form a three-dimensional silica network, which acts as a crosslinking agent for various polymers. This process can significantly enhance the mechanical strength, thermal stability, and biocompatibility of the resulting hybrid materials.[1][2] The long hexyl chains of this compound, compared to the ethyl groups of the more common TEOS, are expected to influence the reaction kinetics and the properties of the final crosslinked polymer, potentially leading to materials with increased hydrophobicity and different mechanical characteristics.
The ability to form these crosslinked polymer-silica composites at low temperatures makes the sol-gel process particularly suitable for biomedical applications where the incorporation of sensitive therapeutic agents is desired.[2] The resulting materials can be tailored for applications such as drug delivery matrices, tissue engineering scaffolds, and biocompatible coatings.[3][4][5]
Principle of Sol-Gel Crosslinking
The crosslinking process using this compound follows the principles of sol-gel chemistry, which involves two main reactions: hydrolysis and condensation.[6]
-
Hydrolysis: The alkoxy groups (hexyloxy groups in this case) of the this compound react with water, often in the presence of an acid or base catalyst, to form silanol groups (Si-OH) and hexanol as a byproduct.
-
Condensation: The newly formed silanol groups then react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si). This polycondensation reaction leads to the formation of a continuous silica network throughout the polymer solution (the "sol"), which eventually solidifies into a "gel."
The properties of the final crosslinked material, such as pore size, surface area, and density, can be controlled by adjusting reaction parameters like the pH, water-to-silicate ratio, catalyst, temperature, and solvent.[2][7]
Logical Workflow for Polymer Crosslinking
The following diagram illustrates the general workflow for synthesizing a crosslinked polymer using this compound.
Caption: General workflow for polymer crosslinking.
Experimental Protocol: General Procedure for Crosslinking a Polymer with this compound
This protocol is a general guideline and may require optimization depending on the specific polymer and desired material properties. It is adapted from established procedures for TEOS.
Materials:
-
Polymer of interest (e.g., Polyvinyl alcohol, Chitosan, Polyurethane)
-
This compound
-
Solvent (e.g., Ethanol, Isopropanol, Tetrahydrofuran (THF))[8]
-
Deionized water
-
Catalyst (e.g., Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH))
-
Stirring plate and magnetic stir bar
-
Reaction vessel (e.g., glass beaker or flask)
-
Molds for casting the gel (if applicable)
-
Drying oven or vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known amount of the polymer in a suitable solvent to achieve the desired concentration. Stir until the polymer is completely dissolved. This may require heating depending on the polymer's solubility.
-
-
Precursor Solution Preparation:
-
In a separate vessel, prepare the sol-gel precursor solution. A typical molar ratio for TEOS is 1:4 for Si:H₂O, which can be used as a starting point for this compound.
-
Combine the this compound, solvent, deionized water, and catalyst. The order of addition can be critical; often the silicate is first mixed with the solvent, followed by the water and then the catalyst.
-
Stir the precursor solution for a set period (e.g., 30-60 minutes) to allow for initial hydrolysis.
-
-
Mixing and Sol Formation:
-
Slowly add the precursor solution to the polymer solution under continuous stirring.
-
Continue to stir the mixture to ensure homogeneity. The viscosity of the solution may gradually increase as the sol forms.
-
-
Gelation:
-
Pour the resulting sol into a suitable mold or container.
-
Leave the sol undisturbed to allow for gelation. The time required for gelation can range from minutes to several days depending on the reaction conditions.
-
-
Aging:
-
Once the gel has formed, it is often aged in its mother liquor for a period (e.g., 24-48 hours). This step allows for further polycondensation and strengthens the silica network.
-
-
Drying:
-
The gel is then dried to remove the solvent and byproducts.
-
For xerogels, slow evaporation at room temperature or in a low-temperature oven is common.
-
For aerogels, supercritical drying is required to preserve the porous structure.
-
-
Characterization:
-
The final crosslinked polymer can be characterized using various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of Si-O-Si bonds, Scanning Electron Microscopy (SEM) to observe the morphology, and mechanical testing to evaluate properties like tensile strength.
-
Data Presentation: Influence of Silicate Crosslinker on Polymer Properties
The following table summarizes the typical effects of increasing the concentration of a silicate crosslinking agent (based on data for TEOS) on the properties of a polymer composite. These trends are expected to be similar for this compound, although the optimal concentrations may differ.
| Property | Effect of Increasing Silicate Concentration | Reference |
| Tensile Strength | Initially increases due to crosslinking, then may decrease at higher concentrations as excess silica can inhibit cross-linking. | [1] |
| Thermal Stability | Generally increases due to the incorporation of the inorganic silica network. | [1] |
| Crystallinity | Can increase, with the silica particles acting as nucleating agents. | [1] |
| Glass Transition Temp. (Tg) | May increase, indicating reduced polymer chain mobility due to crosslinking. | [8] |
| Shape Recovery | Can be improved due to the formation of a stable crosslinked network. | [1] |
Signaling Pathway/Mechanism of Action Diagram
The following diagram illustrates the chemical reactions involved in the sol-gel crosslinking process.
Caption: Sol-gel reaction mechanism.
Applications in Drug Development
The use of this compound as a crosslinking agent can be particularly advantageous in drug development for the creation of controlled-release drug delivery systems. The silica network within the polymer matrix can modulate the diffusion of encapsulated drugs. The increased hydrophobicity from the hexyl groups may be beneficial for formulating delivery systems for hydrophobic drugs. The porous nature of the resulting materials can also be exploited for loading and releasing therapeutic molecules.[9] The biocompatibility of silica-based materials makes them suitable for various biomedical applications, including implantable devices and tissue engineering scaffolds.[10][11]
Safety Considerations
This compound and its hydrolysis byproducts (hexanol) should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The choice of solvent and catalyst also requires adherence to standard laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Crosslinking biopolymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced sol–gel process for efficient heterogeneous ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. US9382357B2 - Crosslinked polyolefins for biomedical applications and method of making same - Google Patents [patents.google.com]
Application Notes and Protocols for the Fabrication of Aerogels from Tetrahexyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Silica aerogels are a class of ultralight materials with exceptional properties, including high porosity, large surface area, and low thermal conductivity. These characteristics make them promising candidates for a variety of applications, including thermal insulation, catalysis, and as carrier matrices for drug delivery. The properties of silica aerogels can be tailored by the choice of the silica precursor. While tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS) are the most commonly used precursors, the use of longer-chain alkyl orthosilicates, such as tetrahexyl orthosilicate (Si(OC₆H₁₃)₄), offers the potential to create aerogels with enhanced hydrophobicity and flexibility.
The inherent hydrophobicity imparted by the hexyl groups can be particularly advantageous in drug delivery applications, potentially allowing for the controlled release of hydrophobic drugs and protecting the aerogel structure from degradation in aqueous environments. These application notes provide a comprehensive overview of a proposed fabrication process for this compound-based aerogels, targeting researchers in materials science and drug development.
Precursor Properties: this compound vs. Tetraethyl Orthosilicate
Understanding the differences between this compound and the more common TEOS is crucial for adapting the synthesis protocol. The longer hexyl chains in this compound significantly influence its physical and chemical properties.
| Property | This compound | Tetraethyl Orthosilicate (TEOS) | Significance for Aerogel Synthesis |
| Molecular Formula | C₂₄H₅₂O₄Si | C₈H₂₀O₄Si | Larger molecular size of the precursor. |
| Molecular Weight | 432.8 g/mol [1] | 208.33 g/mol | Affects molar calculations for reactant ratios. |
| Density | ~0.88 g/cm³ (estimated) | 0.934 g/cm³ | Influences volume-based measurements. |
| Boiling Point | > 250 °C (estimated) | 168-169 °C | Higher boiling point is less of a concern for sol-gel processing. |
| Hydrolysis Rate | Expected to be significantly slower | Relatively fast | Longer reaction and aging times will likely be necessary. |
| Solubility | Soluble in non-polar organic solvents, immiscible with water | Soluble in alcohols, limited miscibility with water | A co-solvent system is critical to ensure a single-phase reaction mixture. |
| Resulting Aerogel | Expected to be highly hydrophobic and potentially more flexible | Typically hydrophilic unless post-processed | In-situ hydrophobicity is a key advantage. |
Proposed Experimental Protocol: Two-Step Acid-Base Catalyzed Sol-Gel Synthesis
This protocol is an adaptation of the well-established two-step sol-gel process for TEOS. The key modifications address the slower hydrolysis rate and the solubility challenges of this compound.
Materials and Reagents
-
This compound (Si(OC₆H₁₃)₄)
-
Ethanol (200 proof)
-
Tetrahydrofuran (THF) or another suitable co-solvent
-
Deionized water
-
Hydrochloric acid (HCl), 0.01 M
-
Ammonium hydroxide (NH₄OH), 1 M
-
Hexamethyldisilazane (HMDZ) for optional hydrophobization
-
Supercritical CO₂ for drying
Equipment
-
Glass reaction vessels
-
Magnetic stirrers
-
Molds for gel casting (e.g., polypropylene)
-
Soxhlet extraction apparatus (optional)
-
Supercritical dryer
Step-by-Step Procedure
Step 1: Sol Preparation (Acid-Catalyzed Hydrolysis)
-
In a clean, dry glass vessel, prepare the precursor solution by mixing this compound with a co-solvent mixture. A suggested starting ratio is 1:4:4 by volume of this compound : ethanol : THF. The co-solvent system is critical to create a single-phase solution with the aqueous components.
-
In a separate vessel, prepare the hydrolysis solution by mixing deionized water and 0.01 M HCl. The molar ratio of water to the silicon precursor should be controlled, a starting point is a 4:1 ratio.
-
Slowly add the hydrolysis solution to the precursor solution while stirring vigorously.
-
Continue stirring for 24-48 hours at room temperature. The extended time is to allow for the partial hydrolysis of the sterically hindered this compound.
Step 2: Gelation (Base-Catalyzed Condensation)
-
To the hydrolyzed sol, add 1 M ammonium hydroxide dropwise while stirring until a pH of 8-9 is reached. This will catalyze the condensation reactions and lead to gelation.
-
Pour the sol into molds of the desired shape.
-
Seal the molds to prevent solvent evaporation and allow the gel to set. Gelation time is expected to be significantly longer than for TEOS, potentially taking several days. Monitor the solution for a significant increase in viscosity and the formation of a solid gel.
Step 3: Aging
-
Once the gel has set, carefully remove it from the mold and place it in a bath of the co-solvent mixture (ethanol/THF).
-
Age the gel for at least 3-5 days, changing the solvent bath daily. This process strengthens the silica network and washes out unreacted precursors and byproducts.
Step 4: Solvent Exchange
-
To prepare the gel for supercritical drying, the solvent within the pores must be exchanged with liquid CO₂. As ethanol has good miscibility with liquid CO₂, a direct solvent exchange is possible.
-
Place the aged gel in a high-pressure vessel (the chamber of the supercritical dryer).
-
Flush the vessel with liquid CO₂ for several days to ensure complete removal of the original solvent.
Step 5: Supercritical Drying
-
Heat the pressure vessel above the critical temperature of CO₂ (31.1 °C) and increase the pressure above its critical pressure (73.8 bar). A typical condition is 40 °C and 100 bar.
-
Slowly depressurize the vessel at a rate of about 5-10 bar/hour while maintaining the temperature.
-
Once atmospheric pressure is reached, the vessel can be cooled and the dry aerogel can be removed.
Visualization of the Experimental Workflow
Caption: Proposed workflow for the fabrication of this compound aerogel.
Potential Application in Drug Delivery
The inherent hydrophobicity of aerogels derived from this compound makes them an attractive platform for the sustained release of hydrophobic drugs. The large, open-porous network can be loaded with a therapeutic agent, and the hydrophobic nature of the matrix can modulate the release profile.
Proposed Drug Loading and Release Workflow
Caption: Workflow for drug loading and in-vitro release studies.
Expected Properties of this compound Aerogels
The following table summarizes the anticipated properties of aerogels synthesized from this compound. These are hypothetical values based on the properties of other hydrophobic aerogels and should be confirmed experimentally.
| Property | Expected Value/Range | Characterization Technique |
| Density | 0.05 - 0.20 g/cm³ | Gravimetric analysis |
| Surface Area (BET) | 400 - 800 m²/g | Nitrogen adsorption-desorption |
| Pore Volume | 2 - 5 cm³/g | Nitrogen adsorption-desorption |
| Porosity | > 90% | Calculated from density |
| Contact Angle | > 140° | Contact angle goniometry |
| Thermal Conductivity | 0.015 - 0.025 W/m·K | Transient hot-wire method |
Conclusion and Future Directions
The fabrication of aerogels from this compound presents a promising route to novel materials with enhanced hydrophobicity and flexibility. The proposed protocol provides a starting point for the synthesis and exploration of these materials. Further research should focus on optimizing the sol-gel parameters, including the co-solvent system, catalyst concentrations, and aging conditions, to tailor the final properties of the aerogel. For drug delivery applications, detailed studies on drug loading efficiency, release kinetics, and biocompatibility will be essential to validate their potential as advanced drug carriers. The inherent hydrophobicity may also make these aerogels suitable for applications in environmental remediation, such as oil absorption.
References
Application Notes and Protocols for the Synthesis of Mesoporous Silica using Tetrahexyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, tunable pore size, and high pore volume, making them ideal candidates for various applications, including drug delivery, catalysis, and sensing.[1][2] The synthesis of MSNs is typically achieved through a sol-gel process involving the hydrolysis and condensation of a silica precursor in the presence of a structure-directing agent (surfactant). While tetraethyl orthosilicate (TEOS) is the most commonly used precursor, the use of longer-chain alkyl orthosilicates, such as tetrahexyl orthosilicate, presents unique opportunities and challenges in tailoring the physicochemical properties of the resulting MSNs.
This document provides a detailed, albeit hypothetical, protocol for the synthesis of mesoporous silica using this compound. Due to the lack of specific literature on this precursor, the following protocols are adapted from established methods for TEOS and incorporate considerations for the increased hydrophobicity and slower hydrolysis rate of this compound.
Hypothetical Physicochemical Properties
The use of a long-chain alkyl silicate precursor like this compound is anticipated to influence the resulting mesoporous silica's properties. The increased steric hindrance from the hexyl groups is expected to slow down the hydrolysis and condensation rates, potentially leading to different particle morphologies and pore structures compared to TEOS-based MSNs.
| Property | Mesoporous Silica from TEOS (Typical) | Mesoporous Silica from this compound (Hypothesized) |
| Particle Size | 50 - 200 nm | Potentially larger and less uniform due to slower kinetics |
| Surface Area | > 800 m²/g[3] | Potentially lower due to incomplete hydrolysis and larger primary particle size |
| Pore Volume | > 0.9 cm³/g[3] | Potentially altered, depending on surfactant packing and silica condensation |
| Pore Size | 2 - 10 nm[4] | May be less ordered or larger due to slower condensation around micelles |
| Hydrophobicity | Hydrophilic (unmodified) | Potentially more hydrophobic due to residual hexyl groups |
Experimental Protocols
Materials
-
This compound (Si(OC₆H₁₃)₄)
-
Cetyltrimethylammonium bromide (CTAB) - Surfactant
-
Ethanol (EtOH) - Co-solvent
-
Ammonium hydroxide (NH₄OH) - Catalyst
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl) - for surfactant removal (optional)
Protocol 1: Modified Stöber Method for Mesoporous Silica Synthesis
This protocol adapts the well-established Stöber method for the synthesis of silica nanoparticles to accommodate the properties of this compound. The key modifications include the use of a co-solvent to improve the miscibility of the hydrophobic precursor and a longer reaction time to account for the slower hydrolysis rate.
-
Surfactant Solution Preparation:
-
Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol in a round-bottom flask.
-
Stir the solution vigorously at 40°C until the CTAB is completely dissolved.
-
-
Catalyst Addition:
-
Add 3.5 mL of ammonium hydroxide (28-30 wt%) to the surfactant solution.
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
-
Silica Precursor Addition:
-
In a separate beaker, dissolve 5.0 mL of this compound in 50 mL of ethanol.
-
Add the this compound solution dropwise to the stirred surfactant solution over a period of 30 minutes.
-
-
Reaction:
-
Allow the reaction to proceed for 12-24 hours at 40°C with continuous stirring. A white precipitate should form.
-
-
Particle Collection and Washing:
-
Collect the precipitate by centrifugation (10,000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the particles in ethanol.
-
Repeat the washing step three times to remove any unreacted precursors and residual catalyst.
-
-
Surfactant Removal (Calcination):
-
Dry the washed particles in an oven at 60°C overnight.
-
Calcine the dried powder in a furnace at 550°C for 6 hours (ramp rate of 1°C/min) to remove the CTAB template.
-
-
Surfactant Removal (Solvent Extraction - Optional):
-
As an alternative to calcination, resuspend the dried particles in a solution of 1% HCl in ethanol.
-
Stir the suspension at 60°C for 6 hours.
-
Collect the particles by centrifugation and wash with ethanol until the pH is neutral.
-
Dry the particles at 60°C.
-
Visualizations
Experimental Workflow for Mesoporous Silica Synthesis
Caption: Workflow for the synthesis of mesoporous silica using this compound.
Logical Relationship in Sol-Gel Process
Caption: Key steps and intermediates in the sol-gel synthesis of mesoporous silica.
Challenges and Considerations
-
Miscibility: this compound is significantly more hydrophobic than TEOS. Therefore, a co-solvent like ethanol is crucial to ensure it can interact with the aqueous phase where hydrolysis occurs. The ratio of water to co-solvent may need to be optimized.
-
Reaction Kinetics: The hydrolysis of long-chain alkyl orthosilicates is known to be slower than that of shorter-chain counterparts due to steric hindrance.[5] This necessitates longer reaction times and may require elevated temperatures to achieve complete conversion.
-
Morphology Control: The slower condensation rate could lead to less defined particle morphologies and a broader particle size distribution. Adjusting the catalyst concentration and reaction temperature can help to control the final particle characteristics.
-
Pore Structure: The interaction between the bulky silica precursor and the surfactant micelles will be different from that of TEOS. This could influence the packing of the micelles and the resulting pore structure of the mesoporous silica.
Conclusion
The use of this compound as a precursor for mesoporous silica synthesis is a largely unexplored area that offers potential for creating materials with unique properties. The protocols and considerations outlined in this document provide a starting point for researchers interested in investigating this novel synthetic route. Careful optimization of the reaction parameters will be critical to achieving well-defined mesoporous silica nanoparticles with desired characteristics for applications in drug delivery and other fields.
References
Functionalization of Surfaces with Tetrahexyl Orthosilicate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the functionalization of surfaces using tetrahexyl orthosilicate. While specific literature on this compound is limited, this guide extrapolates from the well-established chemistry of shorter-chain alkoxysilanes, such as tetraethyl orthosilicate (TEOS), to provide a comprehensive framework for researchers. The longer hexyl chains of this compound are expected to impart a higher degree of hydrophobicity and potentially different self-assembly characteristics to modified surfaces compared to its shorter-chain counterparts. These properties are of significant interest in fields such as biomaterials, drug delivery, and medical device engineering to control surface-protein interactions, enhance biocompatibility, and modulate drug release kinetics. This document outlines generalized protocols for surface preparation, silanization, and characterization, and includes visualizations of the chemical processes and experimental workflows.
Introduction
Surface functionalization is a critical process in the development of advanced materials and medical devices. The ability to tailor the physicochemical properties of a surface allows for the control of its interactions with the surrounding environment. Alkoxysilanes, such as this compound, are versatile molecules for surface modification due to their ability to form stable siloxane bonds with hydroxylated surfaces.
This compound, with its four long alkyl chains, is an attractive candidate for creating highly hydrophobic and sterically hindered surfaces. The hexyl groups can provide a robust barrier to aqueous environments, which can be advantageous in preventing non-specific protein adsorption, reducing biofouling, and controlling the release of hydrophobic drugs.
Key Applications:
-
Biomaterials and Medical Devices: Creation of hydrophobic surfaces to reduce protein adsorption and improve biocompatibility.
-
Drug Delivery: Modification of carrier surfaces to control the release of hydrophobic therapeutic agents.
-
Microelectronics: Formation of dielectric layers with low surface energy.
-
Protective Coatings: Imparting hydrophobicity and corrosion resistance to various substrates.
Chemical Principles of Surface Functionalization
The functionalization of surfaces with this compound proceeds via a two-step hydrolysis and condensation reaction, analogous to the well-understood sol-gel process of TEOS.
-
Hydrolysis: The alkoxy groups (-OC6H13) of this compound react with water to form silanol groups (Si-OH) and hexanol as a byproduct. This reaction is typically catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups can then condense with other silanol groups on the substrate surface (e.g., glass, silicon wafers) or with other hydrolyzed this compound molecules. This results in the formation of stable siloxane bonds (Si-O-Si) that covalently link the silane to the surface and can build a cross-linked network.
The long hexyl chains of this compound are expected to influence the reaction kinetics and the final structure of the deposited layer. The steric hindrance of the hexyl groups may slow down the hydrolysis and condensation rates compared to shorter-chain alkoxysilanes. Furthermore, van der Waals interactions between the long alkyl chains can lead to more ordered, self-assembled monolayers.
Experimental Protocols
The following protocols are generalized for the functionalization of hydroxylated surfaces (e.g., glass, silicon wafers) with this compound. Note: Due to the higher hydrophobicity and lower reactivity of this compound compared to TEOS, optimization of solvent systems, reaction times, and temperatures will be necessary.
Substrate Preparation
Proper cleaning and hydroxylation of the substrate surface are critical for successful silanization.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Alconox)
-
Deionized (DI) water
-
Acetone, Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
Protocol:
-
Sonication: Sonicate the substrates in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.
-
Solvent Cleaning: Sonicate the substrates in acetone for 10 minutes, followed by sonication in isopropanol for 10 minutes to remove organic residues.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Hydroxylation (Piranha Etching):
-
In a fume hood, carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic and corrosive.
-
Immerse the dried substrates in the Piranha solution for 30-60 minutes to clean and generate surface hydroxyl groups.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Final Drying: Dry the hydroxylated substrates under a stream of nitrogen and use immediately.
Silanization with this compound
This protocol describes the deposition of a this compound layer from a solution phase.
Materials:
-
Hydroxylated substrates
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane)
-
Anhydrous catalyst (optional, e.g., a small amount of acetic acid or ammonia solution)
-
Reaction vessel
Protocol:
-
Solution Preparation: In a moisture-free environment (e.g., a glove box or under an inert atmosphere), prepare a solution of this compound in the chosen anhydrous solvent. A typical starting concentration is 1-5% (v/v).
-
Catalyst Addition (Optional): If a catalyst is used, add it to the silane solution. Acidic conditions generally favor hydrolysis, while basic conditions favor condensation.
-
Immersion: Immerse the pre-cleaned and hydroxylated substrates in the this compound solution.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 60°C). The optimal time and temperature will need to be determined empirically.
-
Rinsing: After the reaction, remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.
-
Curing: Cure the coated substrates in an oven at 100-120°C for 1-2 hours to promote further condensation and stabilize the silane layer.
Characterization of Functionalized Surfaces
A variety of surface analysis techniques can be used to characterize the properties of the this compound functionalized surface.
| Parameter | Technique | Expected Outcome with this compound |
| Surface Wettability | Contact Angle Goniometry | A significant increase in the water contact angle, indicating a highly hydrophobic surface. |
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, O, and a significant C 1s signal corresponding to the hexyl chains. |
| Surface Morphology | Atomic Force Microscopy (AFM) | Changes in surface roughness and topography, potentially revealing the formation of a uniform or aggregated silane layer. |
| Layer Thickness | Ellipsometry | Measurement of the thickness of the deposited silane layer. |
| Chemical Bonding | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of C-H stretching peaks from the hexyl groups and changes in the Si-O-Si stretching region. |
Visualizations
Reaction Pathway
Application Notes and Protocols for the Encapsulation of Active Molecules using Tetrahexyl Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of active molecules using tetrahexyl orthosilicate as a silica precursor. The information is intended to guide researchers in developing silica-based delivery systems, particularly for hydrophobic or lipophilic active pharmaceutical ingredients (APIs).
Introduction
Silica-based materials are extensively utilized for the encapsulation of active molecules due to their biocompatibility, chemical stability, and the tunability of their structural properties. This compound, a long-chain alkoxysilane, is a precursor for generating silica matrices with distinct characteristics. The presence of hexyl groups results in a more hydrophobic precursor compared to shorter-chain analogs like tetraethyl orthosilicate (TEOS). This increased hydrophobicity can be advantageous for the encapsulation of lipophilic drugs and may influence the hydrolysis and condensation kinetics during the sol-gel process, potentially leading to unique particle morphologies and release profiles.
The sol-gel process, a versatile method for synthesizing silica materials, involves the hydrolysis of the alkoxide precursor followed by the condensation of silanol groups to form a porous silica network. By carefully controlling the reaction conditions, it is possible to produce nanoparticles, microparticles, or monoliths with desired properties for controlled drug delivery.
Data Summary
The following tables provide a framework for documenting and comparing experimental data. Representative data, adapted from studies using similar silica precursors, are included for illustrative purposes.
Table 1: Synthesis Parameters and Resulting Particle Characteristics
| Formulation ID | This compound (mL) | Co-solvent (e.g., Ethanol) (mL) | Aqueous Phase (mL) | Catalyst (e.g., NH4OH) (mL) | Stirring Speed (rpm) | Reaction Time (h) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| THOS-NP-01 | 1.0 | 20 | 5.0 | 0.5 | 500 | 12 | 250 | 0.21 |
| THOS-NP-02 | 1.0 | 20 | 5.0 | 1.0 | 500 | 12 | 350 | 0.18 |
| THOS-NP-03 | 1.5 | 20 | 5.0 | 0.5 | 500 | 12 | 400 | 0.25 |
Table 2: Encapsulation Efficiency and Drug Loading
| Formulation ID | Active Molecule | Initial Drug Amount (mg) | Drug in Supernatant (mg) | Encapsulation Efficiency (%) | Drug Loading (%) |
| THOS-NP-01-DrugX | Drug X | 10 | 1.5 | 85 | 8.5 |
| THOS-NP-02-DrugX | Drug X | 10 | 1.2 | 88 | 8.8 |
| THOS-NP-03-DrugY | Drug Y | 15 | 2.5 | 83.3 | 12.5 |
Table 3: In Vitro Release Kinetics of an Encapsulated Active Molecule
| Time (h) | Formulation THOS-NP-01-DrugX Cumulative Release (%) | Formulation THOS-NP-02-DrugX Cumulative Release (%) | Formulation THOS-NP-03-DrugY Cumulative Release (%) |
| 1 | 5.2 | 4.1 | 6.5 |
| 2 | 10.1 | 8.5 | 12.3 |
| 6 | 25.6 | 20.3 | 30.1 |
| 12 | 45.2 | 38.7 | 50.8 |
| 24 | 68.9 | 60.1 | 75.4 |
| 48 | 85.3 | 78.2 | 90.2 |
| 72 | 92.1 | 89.5 | 96.7 |
Experimental Protocols
The following protocols are adapted from established methods for silica nanoparticle synthesis using TEOS and are provided as a starting point for optimization with this compound.
Protocol 1: Modified Stöber Method for Nanoparticle Synthesis and Encapsulation
This protocol describes the synthesis of silica nanoparticles via a sol-gel process in an alcohol-water mixture, with the active molecule being encapsulated during particle formation.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Ammonium hydroxide (or other catalyst)
-
Active molecule
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve the desired amount of the active molecule in ethanol.
-
Add deionized water to the solution while stirring.
-
Add the catalyst (e.g., ammonium hydroxide) to the mixture.
-
-
Initiation of Polymerization:
-
While stirring vigorously, add the this compound to the reaction mixture. The solution will gradually become turbid as silica nanoparticles form.
-
-
Reaction:
-
Allow the reaction to proceed for a specified time (e.g., 12-24 hours) at room temperature with continuous stirring.
-
-
Particle Recovery:
-
Collect the nanoparticles by centrifugation.
-
Wash the particles several times with ethanol and then with deionized water to remove unreacted precursors and non-encapsulated active molecules.
-
-
Drying:
-
Dry the particles under vacuum or by lyophilization.
-
Protocol 2: Emulsion-Based Method for Microparticle Synthesis and Encapsulation
This method is suitable for creating larger microparticles and is particularly useful for encapsulating water-sensitive active molecules.
Materials:
-
This compound
-
Oil phase (e.g., cyclohexane, toluene)
-
Aqueous phase (deionized water with catalyst)
-
Surfactant (e.g., Span 80, Triton X-100)
-
Active molecule
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the active molecule and this compound in the oil phase.
-
Add the surfactant to the oil phase and mix thoroughly.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing the catalyst (e.g., ammonium hydroxide).
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while homogenizing or sonicating at high speed to form a water-in-oil (W/O) emulsion.
-
-
Polymerization:
-
Transfer the emulsion to a beaker and stir gently at room temperature to allow the hydrolysis and condensation of this compound at the water-oil interface, forming a silica shell around the aqueous droplets.
-
-
Particle Recovery and Washing:
-
Break the emulsion (e.g., by adding a polar solvent like ethanol).
-
Collect the microparticles by centrifugation or filtration.
-
Wash the particles with the oil phase solvent and then with a volatile solvent like hexane to remove residual oil and surfactant.
-
-
Drying:
-
Dry the microparticles in a vacuum oven at a low temperature.
-
Characterization of Encapsulated Particles
-
Particle Size and Morphology: Dynamic Light Scattering (DLS) for size distribution and Polydispersity Index (PDI). Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for visualizing particle size, shape, and surface morphology.
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of non-encapsulated drug in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
In Vitro Drug Release: Perform release studies in a suitable dissolution medium (e.g., phosphate-buffered saline, PBS) at 37°C. Sample the medium at different time points and analyze the drug concentration using an appropriate analytical method.
-
Structural and Chemical Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the silica network and the presence of the encapsulated drug. Thermogravimetric Analysis (TGA) to determine the amount of encapsulated drug and the thermal stability of the particles.
Signaling Pathways and Release Mechanisms
The release of an active molecule from a silica matrix is typically governed by diffusion. The following diagram illustrates the diffusion-controlled release process.
Troubleshooting & Optimization
Technical Support Center: Controlling Particle Size in the Tetrahexyl Orthosilicate (THOS) Sol-Gel Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrahexyl orthosilicate (THOS) sol-gel process to control particle size.
Troubleshooting Guides
This section addresses common issues encountered during the THOS sol-gel synthesis of nanoparticles and provides step-by-step solutions.
Issue 1: Particle Size is Too Large
If the resulting silica nanoparticles are larger than the desired range, consider the following factors and solutions.
-
High Precursor Concentration: An excessive concentration of THOS can lead to rapid particle growth.
-
Solution: Decrease the initial concentration of THOS in the reaction mixture. This slows down the hydrolysis and condensation rates, favoring the formation of smaller nuclei.
-
-
High Catalyst Concentration (Base Catalyst): A high concentration of a basic catalyst, such as ammonia, accelerates the condensation reaction, leading to larger particles.
-
Solution: Reduce the concentration of the basic catalyst. A lower catalyst concentration slows down the particle growth phase.
-
-
Low Water-to-Precursor Ratio: An insufficient amount of water can lead to incomplete hydrolysis and the formation of larger, aggregated particles.
-
Solution: Increase the molar ratio of water to THOS. This promotes more complete hydrolysis of the precursor, leading to a higher concentration of smaller primary particles.
-
-
Elevated Reaction Temperature: Higher temperatures can increase the rates of both hydrolysis and condensation, often favoring particle growth over nucleation.
-
Solution: Lower the reaction temperature. Performing the synthesis at a lower temperature can help to control the reaction kinetics and favor the formation of smaller particles.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to continued particle growth and aggregation.
-
Solution: Reduce the overall reaction time. Monitor the particle size as a function of time to determine the optimal point to stop the reaction.
-
Issue 2: Particle Size is Too Small
If the synthesized nanoparticles are smaller than the target size, the following adjustments can be made.
-
Low Precursor Concentration: A low THOS concentration may not provide enough material for particle growth.
-
Solution: Increase the initial concentration of THOS. This provides more silica precursor for the growth of the initial nuclei.
-
-
Low Catalyst Concentration (Base Catalyst): A low concentration of a basic catalyst can result in slow condensation and limited particle growth.
-
Solution: Increase the concentration of the basic catalyst to accelerate the condensation and particle growth rates.
-
-
High Water-to-Precursor Ratio: A very high water-to-precursor ratio can lead to a high nucleation rate and the formation of many small particles.
-
Solution: Decrease the molar ratio of water to THOS. This can shift the balance from nucleation to growth, resulting in larger particles.
-
-
Low Reaction Temperature: Low temperatures slow down the reaction kinetics, which can limit particle growth.
-
Solution: Increase the reaction temperature to promote the condensation and growth of the particles.
-
Issue 3: Broad Particle Size Distribution (Polydispersity)
A lack of uniformity in particle size is a common challenge. The following factors can contribute to this issue.
-
Inhomogeneous Mixing: Poor mixing of reactants can create localized areas of high or low concentration, leading to non-uniform nucleation and growth.
-
Solution: Ensure vigorous and consistent stirring throughout the addition of reactants and the entire reaction period.
-
-
Fluctuations in Temperature: Inconsistent temperature control can cause variations in reaction rates, resulting in a broad particle size distribution.
-
Solution: Use a temperature-controlled bath to maintain a stable reaction temperature.
-
-
Slow Addition of Precursor: Adding the THOS precursor too slowly can lead to continuous nucleation over time, resulting in a wide range of particle sizes.
-
Solution: Add the THOS precursor quickly to the reaction mixture to promote a single, uniform nucleation event.
-
Issue 4: Particle Aggregation
The clumping of nanoparticles is a frequent problem, especially with hydrophobic precursors like THOS.
-
Insufficient Solvent: The long hexyl chains of THOS make it hydrophobic. Inadequate solvent can lead to poor dispersion and subsequent aggregation.
-
Solution: Ensure a sufficient amount of a suitable solvent (e.g., ethanol, propanol) is used to fully solubilize the THOS and the growing particles.
-
-
Inappropriate pH: The surface charge of silica particles is pH-dependent. At the isoelectric point (around pH 2-3), particles have a neutral surface charge and are prone to aggregation.
-
Solution: For base-catalyzed reactions, maintain a sufficiently high pH to ensure a negative surface charge on the particles, leading to electrostatic repulsion that prevents aggregation.
-
-
Post-Synthesis Handling: Improper washing and drying procedures can lead to aggregation.
-
Solution: Wash the particles with a suitable solvent to remove residual reactants. Centrifugation followed by redispersion in a clean solvent can help. For drying, consider techniques like freeze-drying or lyophilization to minimize aggregation.
-
Logical Troubleshooting Flow for Particle Size Control
The following diagram illustrates a decision-making workflow for troubleshooting particle size issues in the THOS sol-gel process.
Caption: Troubleshooting Decision Tree for THOS Particle Size Control.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the catalyst in the THOS sol-gel process?
A1: The catalyst, whether acidic or basic, plays a crucial role in controlling the rates of the hydrolysis and condensation reactions.
-
Basic catalysts (e.g., ammonium hydroxide) generally lead to the formation of more spherical and discrete particles. They deprotonate water and silanol groups, promoting nucleophilic attack and accelerating the condensation reaction.
-
Acid catalysts (e.g., hydrochloric acid) protonate the alkoxide group, making it a better leaving group and thus accelerating the hydrolysis reaction. This often results in the formation of more linear or branched polymer-like networks rather than discrete particles.
Q2: How does the longer alkyl chain of THOS compared to TEOS affect the sol-gel process?
A2: The hexyl chains of THOS introduce significant steric hindrance and hydrophobicity.
-
Slower Hydrolysis: The bulky hexyl groups can sterically hinder the approach of water molecules to the silicon center, slowing down the hydrolysis rate compared to shorter-chain alkoxysilanes like TEOS.
-
Increased Hydrophobicity: THOS is more hydrophobic than TEOS, which can lead to challenges in achieving a homogeneous reaction mixture, especially with high water content. This can increase the likelihood of incomplete reactions and particle aggregation. In some cases, un-reacted or partially reacted monomers may remain in the system.
Q3: What is a typical solvent system for the THOS sol-gel process?
A3: Due to the hydrophobic nature of THOS, a co-solvent system is typically necessary to ensure miscibility of the reactants. Ethanol is a common choice as it is a good solvent for both the alkoxide precursor and water. Other alcohols like propanol or butanol can also be used. The choice and ratio of solvents can influence the polarity of the reaction medium and thereby affect the hydrolysis and condensation rates.
Q4: Can reaction time be used to control particle size?
A4: Yes, reaction time is a critical parameter. Generally, as the reaction time increases, the particles will continue to grow. It is advisable to perform kinetic studies, taking aliquots at different time points and measuring the particle size, to determine the optimal reaction time to achieve the desired particle dimensions.
Q5: How does temperature influence the particle size in the THOS sol-gel process?
A5: Temperature affects the kinetics of both the hydrolysis and condensation reactions.
-
Higher Temperatures: Generally, increasing the temperature increases the reaction rates. This can lead to faster particle growth and potentially larger final particle sizes.
-
Lower Temperatures: Lowering the temperature slows down the reaction rates, which can favor nucleation over growth, often resulting in smaller particles. However, very low temperatures may significantly prolong the reaction time.
Quantitative Data on Reaction Parameter Effects
The following tables summarize the general trends observed when varying key reaction parameters in a typical alkoxysilane sol-gel process. Note that specific values will vary depending on the exact experimental conditions.
Table 1: Effect of Precursor (Alkoxysilane) Concentration on Particle Size
| Precursor Concentration | Resulting Particle Size | General Trend |
| Low | Smaller | Increasing precursor concentration generally leads to larger particles up to a certain point. |
| Medium | Intermediate | |
| High | Larger |
Table 2: Effect of Catalyst (Ammonia) Concentration on Particle Size
| Catalyst Concentration | Resulting Particle Size | General Trend |
| Low | Smaller | Increasing catalyst concentration generally promotes faster condensation and larger particles. |
| Medium | Intermediate | |
| High | Larger |
Table 3: Effect of Water to Precursor Molar Ratio (r) on Particle Size
| Water/Precursor Ratio (r) | Resulting Particle Size | General Trend |
| Low | Larger | Increasing the water-to-precursor ratio often leads to a higher nucleation rate and smaller particles. |
| Medium | Intermediate | |
| High | Smaller |
Experimental Protocols
Detailed Methodology for THOS Sol-Gel Nanoparticle Synthesis
This protocol provides a general procedure for the synthesis of silica nanoparticles from THOS using a base-catalyzed sol-gel method. The specific quantities should be optimized based on the desired particle size.
Materials:
-
This compound (THOS)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (28-30% NH₃ in H₂O)
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry flask, combine ethanol and deionized water.
-
Add the ammonium hydroxide solution to the ethanol/water mixture.
-
Place the flask in a temperature-controlled bath and stir vigorously with a magnetic stirrer to ensure a homogeneous solution.
-
-
Addition of the Precursor:
-
In a separate container, dissolve the desired amount of THOS in a small amount of ethanol.
-
Rapidly inject the THOS solution into the stirring ethanol/water/ammonia mixture.
-
-
Reaction:
-
Allow the reaction to proceed for the desired amount of time under continuous stirring and at a constant temperature.
-
-
Particle Recovery and Washing:
-
Stop the reaction by quenching or proceeding directly to particle recovery.
-
Collect the silica nanoparticles by centrifugation.
-
Discard the supernatant and redisperse the particles in fresh ethanol.
-
Repeat the centrifugation and redispersion steps several times to wash the particles and remove any unreacted reagents.
-
-
Drying:
-
After the final wash, disperse the particles in a suitable solvent (e.g., ethanol or water).
-
Dry the particles using an appropriate method, such as oven drying at a low temperature, vacuum drying, or freeze-drying, to obtain a fine powder.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the THOS sol-gel synthesis process.
Technical Support Center: Optimizing Reaction Conditions for Tetrahexyl Orthosilicate Hydrolysis
Welcome to the technical support center for the hydrolysis of tetrahexyl orthosilicate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrolysis of this compound compared to shorter-chain orthosilicates like TEOS?
The primary challenge is the significantly slower reaction rate of this compound. The long hexyl chains create steric hindrance around the silicon center, making it more difficult for water molecules to access and hydrolyze the Si-O-C bonds. This necessitates adjustments to reaction conditions to achieve complete and efficient hydrolysis.[1]
Q2: How does the choice of catalyst affect the hydrolysis of this compound?
Both acid and base catalysts can be used to promote hydrolysis, and the choice will influence the reaction mechanism and the structure of the resulting silica network.
-
Acid Catalysis: Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. This typically leads to a more linear, less branched silica network.
-
Base Catalysis: Under basic conditions, the silicon atom is directly attacked by a hydroxide ion. This method generally results in a more highly branched, particulate silica network.
For this compound, a stronger catalyst or higher catalyst concentration may be required compared to TEOS to overcome the steric hindrance.[1]
Q3: What is the role of a co-solvent in the hydrolysis of this compound?
This compound is immiscible with water. Therefore, a co-solvent, typically an alcohol like ethanol or propanol, is essential to create a homogeneous reaction mixture. The choice and ratio of the co-solvent can influence the solubility of the reactants and the rate of hydrolysis.
Q4: How can I monitor the progress of the hydrolysis reaction?
Several techniques can be used to monitor the hydrolysis reaction:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to track the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for observing the changes in the silicon environment as hydrolysis and condensation proceed.
-
Gas Chromatography (GC): GC can be used to measure the amount of alcohol byproduct (hexanol) generated during the reaction, which is directly proportional to the extent of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Hydrolysis | 1. Insufficient catalyst concentration.2. Low reaction temperature.3. Steric hindrance from the long hexyl chains.4. Inadequate water concentration. | 1. Increase the concentration of the acid or base catalyst.2. Increase the reaction temperature. Be cautious as this can also accelerate condensation.3. Allow for longer reaction times.4. Ensure a sufficient molar excess of water is present. |
| Precipitation or Gelation Occurs Too Quickly | 1. Catalyst concentration is too high.2. Reaction temperature is too high.3. High concentration of the silicate precursor. | 1. Decrease the catalyst concentration.2. Lower the reaction temperature.3. Dilute the reaction mixture with more co-solvent. |
| Formation of Non-Uniform Particles or Aggregates | 1. Inhomogeneous reaction mixture.2. Poor control over reaction parameters (pH, temperature).3. Insufficient stirring. | 1. Ensure thorough mixing of reactants and the use of an appropriate co-solvent.2. Precisely control the pH and temperature throughout the reaction.3. Use vigorous and consistent stirring. |
| Final Product Contains Unreacted Alkoxy Groups | 1. Incomplete hydrolysis. | 1. Refer to the solutions for "Incomplete or Slow Hydrolysis".2. Consider a two-step hydrolysis process where initial hydrolysis is carried out under milder conditions before proceeding to completion. |
Data Presentation
Table 1: Effect of Alkyl Chain Length on the Relative Rate of Hydrolysis of Tetraalkoxysilanes
| Tetraalkoxysilane | Alkyl Chain | Relative Hydrolysis Rate |
| Tetramethyl Orthosilicate (TMOS) | Methyl | Fastest |
| Tetraethyl Orthosilicate (TEOS) | Ethyl | Slower |
| Tetrapropyl Orthosilicate | Propyl | Even Slower |
| Tetrabutyl Orthosilicate | Butyl | Slower Still |
| This compound | Hexyl | Slowest |
Note: This table illustrates a general trend. Actual rates are dependent on specific reaction conditions. The hydrolysis rate is significantly impacted by the type of alkoxysilane used, with longer alkyl chains slowing the reaction rate considerably.[1]
Table 2: General Effect of Reaction Parameters on this compound Hydrolysis
| Parameter | Effect of Increase | General Recommendation for this compound |
| Temperature | Increases reaction rate | Higher temperatures may be needed, but monitor for premature gelation. |
| Catalyst Concentration | Increases reaction rate | Higher concentrations are likely required compared to TEOS. |
| Water to Silicate Ratio | Increases hydrolysis rate up to a point | A significant molar excess of water is recommended. |
| Reaction Time | Increases extent of hydrolysis | Longer reaction times are necessary due to slower kinetics. |
Experimental Protocols
Generalized Protocol for the Hydrolysis of this compound
This protocol provides a general starting point. The optimal conditions will need to be determined experimentally for your specific application.
Materials:
-
This compound
-
Co-solvent (e.g., ethanol, isopropanol)
-
Deionized water
-
Catalyst (e.g., hydrochloric acid or ammonium hydroxide)
Procedure:
-
Preparation of the Silicate Solution: In a reaction vessel, combine this compound with the chosen co-solvent. The ratio will depend on the desired final concentration. Stir the mixture until a homogeneous solution is formed.
-
Addition of Water and Catalyst: In a separate container, prepare an aqueous solution of the catalyst at the desired concentration.
-
Initiation of Hydrolysis: While vigorously stirring the silicate solution, slowly add the aqueous catalyst solution. The rate of addition can be critical in controlling the reaction.
-
Reaction: Maintain the reaction at the desired temperature with continuous stirring. The reaction time will be significantly longer than for TEOS, potentially several hours to days.
-
Monitoring: Periodically take samples to monitor the extent of hydrolysis using a suitable analytical technique (e.g., FTIR, NMR).
-
Work-up: Once the desired degree of hydrolysis is achieved, the resulting sol can be used for subsequent steps, such as casting into films, forming particles, or creating gels.
Visualizations
Caption: Experimental workflow for optimizing this compound hydrolysis.
Caption: Troubleshooting guide for this compound hydrolysis.
References
Technical Support Center: Synthesis of Stable Silica Nanoparticles from Tetrahexyl Orthosilicate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the synthesis of silica nanoparticles from tetrahexyl orthosilicate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing particle aggregation.
A preliminary note on this compound: While the principles of silica nanoparticle synthesis are well-established, the majority of literature focuses on shorter-chain precursors like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS). This compound, with its longer alkyl chains, is less commonly documented. The guidance provided here is based on established principles of silica chemistry, with specific considerations for the properties of a longer-chain precursor.
Frequently Asked Questions (FAQs)
Q1: Why are my silica nanoparticles aggregating during synthesis?
A1: Aggregation during the synthesis of silica nanoparticles from this compound is often due to one or more of the following factors:
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Incomplete Hydrolysis: The long hexyl groups of this compound can sterically hinder the access of water to the silicon center, slowing down the hydrolysis process compared to shorter-chain precursors like TEOS. Incomplete hydrolysis can lead to non-uniform particle growth and aggregation.
-
Rapid Condensation: If the condensation of silanol groups occurs too quickly and in an uncontrolled manner, it can lead to the formation of large, irregular, and aggregated structures instead of discrete nanoparticles.
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Improper Solvent System: The choice of solvent is crucial for dissolving both the nonpolar this compound and the polar water required for hydrolysis. A poorly optimized solvent system can lead to localized areas of high precursor concentration, promoting aggregation.
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Incorrect Catalyst Concentration: The catalyst, typically ammonia or another base, controls the rates of both hydrolysis and condensation. An inappropriate catalyst concentration can lead to an imbalance in these rates, favoring aggregation.
-
Insufficient Stabilization: Without a proper stabilizing agent, the newly formed silica nanoparticles can aggregate due to attractive van der Waals forces.
Q2: How can I prevent aggregation during the synthesis process?
A2: Preventing aggregation requires careful control over the reaction conditions. Here are key strategies:
-
Optimize the Solvent System: A co-solvent system, such as a mixture of ethanol and water, is often used to ensure that both the this compound and water are well-solvated. The ratio of alcohol to water is a critical parameter to optimize.
-
Control the Reaction Rates: The rates of hydrolysis and condensation can be controlled by adjusting the temperature and the concentration of the catalyst. Lower temperatures and optimized catalyst concentrations generally favor more controlled particle growth.
-
Utilize Steric or Electrostatic Stabilization:
-
Steric Stabilization: Incorporating a surfactant or a co-condensing agent with a long-chain alkyl group can provide a steric barrier around the nanoparticles, preventing them from getting close enough to aggregate.
-
Electrostatic Stabilization: By controlling the pH of the solution, the surface of the silica nanoparticles can be charged, leading to electrostatic repulsion between particles.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding catalyst. | Condensation rate is too high. | - Lower the reaction temperature.- Decrease the catalyst concentration.- Increase the solvent-to-precursor ratio. |
| Formation of large, irregular particles. | Incomplete or non-uniform hydrolysis. | - Increase the water-to-precursor ratio.- Allow for a longer reaction time.- Consider a two-step process: pre-hydrolysis of the precursor before adding the catalyst. |
| Particles aggregate after purification/storage. | Insufficient surface stabilization. | - Add a surface modifying agent, such as a silane coupling agent with a long alkyl chain, during or after synthesis.- Adjust the pH of the storage solution to maximize surface charge and electrostatic repulsion. |
| Broad particle size distribution. | Non-uniform nucleation and growth. | - Ensure rapid and uniform mixing of reactants.- Control the temperature precisely.- Consider a seeded growth approach where pre-formed silica nanoparticles are added to the reaction mixture. |
Experimental Protocols
Protocol 1: Basic Synthesis of Silica Nanoparticles from this compound
This protocol is a starting point and may require optimization based on your specific experimental goals.
Materials:
-
This compound
-
Ethanol (or another suitable alcohol)
-
Deionized Water
-
Ammonium Hydroxide (28-30%)
Procedure:
-
In a reaction vessel, prepare a solution of ethanol and deionized water. The ratio can be varied, but a common starting point is a 4:1 (v/v) ratio of ethanol to water.
-
Add this compound to the ethanol/water mixture while stirring vigorously.
-
Add ammonium hydroxide dropwise to catalyze the reaction. The final concentration of ammonia will influence the particle size and should be optimized.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with continuous stirring for a set period (e.g., 2-24 hours).
-
Monitor particle growth and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: Surface Modification for Enhanced Stability
This protocol describes the addition of a silane coupling agent for steric stabilization.
Materials:
-
Pre-synthesized silica nanoparticles in suspension (from Protocol 1)
-
Organosilane (e.g., an octadecylsilane)
-
Ethanol
Procedure:
-
To the suspension of silica nanoparticles, add a solution of the organosilane in ethanol. The amount of organosilane should be calculated based on the surface area of the nanoparticles.
-
Allow the reaction to proceed with stirring for several hours to ensure complete surface coverage.
-
Purify the surface-modified nanoparticles by centrifugation and washing with ethanol and then water to remove unreacted silane.
Visualizations
Caption: Experimental workflow for the synthesis and stabilization of silica nanoparticles.
Caption: Key strategies for preventing silica nanoparticle aggregation.
Technical Support Center: Troubleshooting Film Defects in Tetrahexyl Orthosilicate Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahexyl orthosilicate-based coatings. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process for creating coatings from this compound?
A1: Coatings derived from this compound are typically produced using the sol-gel method.[1] This wet-chemical technique involves two primary reactions: hydrolysis and condensation.[2][3] First, the this compound precursor is hydrolyzed in a solvent (commonly an alcohol) with the presence of water and a catalyst (acid or base) to form silanol groups (Si-OH). Subsequently, these silanol groups undergo condensation to form a stable, cross-linked silica (Si-O-Si) network, resulting in a gel.[1][2] This gel can then be applied to a substrate and thermally treated (annealed) to create a solid, dense coating.
Q2: What are the most common visual defects I might encounter in my this compound films?
A2: The most common defects observed in sol-gel derived silica films include cracking, peeling or delamination, and haze or cloudiness. Cracking appears as a network of fine lines on the film surface. Peeling or delamination is the detachment of the coating from the substrate. Haze refers to a loss of transparency, giving the film a cloudy appearance.
Q3: How does the choice of catalyst (acid vs. base) affect the final coating?
A3: The catalyst plays a crucial role in the sol-gel chemistry and significantly influences the structure of the resulting silica network. Acid catalysis tends to produce weakly branched, polymer-like networks, while base catalysis leads to more highly branched, colloidal-like particles.[4] This difference in microstructure can affect the film's density, porosity, and susceptibility to defects.
Troubleshooting Guides
Issue 1: Cracking of the Film
Q: My this compound film is exhibiting significant cracking after drying or annealing. What are the potential causes and how can I prevent this?
A: Cracking is a common issue in sol-gel films and is primarily caused by high tensile stress that develops during the drying and annealing stages.[5][6][7] This stress arises from shrinkage of the film as the solvent evaporates and the silica network densifies.
Potential Causes & Solutions:
-
High Heating/Cooling Rate: Rapid temperature changes during annealing can induce thermal shock and exacerbate stress.
-
Solution: Decrease the heating and cooling rates of your annealing process. A slower, more controlled thermal profile allows stress to relax.
-
-
Thick Film Deposition: Thicker films are more prone to cracking as the stress is proportional to the film thickness.
-
Solution: Aim for thinner coatings by adjusting the withdrawal speed in dip-coating or the spin speed in spin-coating. Applying multiple thin layers with intermediate drying steps can also be effective.
-
-
Inappropriate Solvent: A solvent with a high evaporation rate can lead to rapid, non-uniform drying.
-
Solution: Consider using a solvent with a lower vapor pressure to slow down the drying process.
-
-
High Condensation Rate: A very rapid condensation reaction can lead to a rigid gel structure that is unable to accommodate the stress of drying.
-
Solution: Adjust the catalyst concentration or the water-to-precursor ratio to control the rate of condensation.[1]
-
Troubleshooting Workflow for Film Cracking
Caption: Troubleshooting workflow for addressing film cracking.
Issue 2: Film Peeling or Delamination
Q: My film is peeling off the substrate. How can I improve adhesion?
A: Poor adhesion is often due to inadequate substrate cleaning, a mismatch in surface energy between the film and the substrate, or high internal stress in the film.
Potential Causes & Solutions:
-
Substrate Contamination: Organic residues or particulate matter on the substrate surface can act as a barrier to good adhesion.
-
Solution: Implement a rigorous substrate cleaning protocol. This can include sonication in a series of solvents (e.g., acetone, isopropanol), followed by a piranha etch or UV-ozone treatment to create a hydrophilic surface.
-
-
Hydrophobic Substrate Surface: The hydrophilic sol may not wet a hydrophobic substrate surface effectively.
-
Solution: Use surface treatments like plasma or corona treatment to increase the surface energy of the substrate.
-
-
High Film Stress: Excessive tensile stress can overcome the adhesive forces between the film and the substrate.
-
Solution: Follow the recommendations for reducing film stress outlined in the "Cracking" section, such as reducing film thickness and optimizing the annealing process.
-
-
Lack of Chemical Bonding: In some cases, physical adhesion is not sufficient.
-
Solution: Consider using an adhesion promoter or a primer layer that is compatible with both the substrate and the this compound coating.
-
Issue 3: Hazy or Cloudy Films
Q: My films are not transparent and appear hazy. What is causing this and how can I fix it?
A: Haze in sol-gel films is typically caused by light scattering from large pores, aggregated particles, or surface roughness.
Potential Causes & Solutions:
-
Particle Aggregation in the Sol: If the silica particles in the sol aggregate before deposition, it can lead to a non-uniform, light-scattering film.
-
Solution: Ensure the sol is stable and well-dispersed. This can be influenced by pH and aging time.[1] Filtering the sol through a sub-micron filter just before deposition can remove large aggregates.
-
-
Phase Separation: Incompatibility between the sol components or with the environment can lead to phase separation.
-
Solution: Ensure all components of your sol are fully miscible. Control the humidity during deposition, as absorption of atmospheric water can induce precipitation.
-
-
Surface Roughness: A rough film surface will scatter light.
-
Solution: Optimize deposition parameters. For spin coating, a higher spin speed can lead to a smoother film. For dip coating, a smooth and controlled withdrawal is crucial.
-
Experimental Protocols
Key Experimental Protocol: Preparation of a this compound Sol
This protocol is a general guideline and may require optimization for your specific application.
-
Precursor Mix: In a clean, dry flask, combine this compound and ethanol (or another suitable alcohol) in a 1:4 molar ratio under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: While stirring, add a solution of deionized water and an acid catalyst (e.g., 0.1 M HCl) to the precursor mix. The molar ratio of water to this compound is a critical parameter and typically ranges from 1:1 to 4:1.
-
Aging: Allow the sol to age at a controlled temperature (e.g., 25-60°C) with continuous stirring for a period of 1 to 24 hours.[1] The aging time and temperature will influence the viscosity and particle size of the sol.
-
Deposition: The sol can then be deposited onto a prepared substrate using techniques such as spin-coating, dip-coating, or spray-coating.
-
Drying and Annealing: The coated substrate is typically dried at a low temperature (e.g., 80-120°C) to remove the solvent, followed by a high-temperature annealing step (e.g., 300-500°C) to densify the film.
Sol-Gel Process Overview
Caption: Workflow for this compound coating formation.
Quantitative Data Summary
The following table summarizes key parameters from the literature for TEOS-based sol-gel processes, which can serve as a starting point for optimizing this compound coatings.
| Parameter | Typical Range | Potential Impact on Film Quality | Reference |
| Hydrolysis Temperature | 25-40°C | Higher temperatures can accelerate reactions but may lead to cracking if not controlled. | [1] |
| Acid Catalyst (HCl) Conc. | 0.1 - 0.5 mol/L | Affects the rate of hydrolysis and condensation, influencing the sol's structure. | [1] |
| pH (Acid Catalysis) | 2 - 4 | Lower pH generally leads to faster hydrolysis. | [1] |
| Molar Ratio (Water:Precursor) | 1:1 to 5:1 | Higher water content can lead to more complete hydrolysis and a more cross-linked network. | [1] |
| Aging Temperature | 50-70°C | Promotes the growth and networking of silica particles. | [1] |
| Aging Time | 80-100 hours | Affects the viscosity and final structure of the sol. | [1] |
References
Technical Support Center: Improving the Stability of Tetrahexyl Orthosilicate-Based Formulations
Welcome to the technical support center for tetrahexyl orthosilicate-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound is an alkoxysilane, a chemical compound with a central silicon atom bonded to four hexyloxy groups (-O-(CH₂)₅-CH₃). It serves as a precursor in the sol-gel process to form silica (silicon dioxide, SiO₂) networks. In drug delivery, these silica networks can encapsulate active pharmaceutical ingredients (APIs), offering advantages such as controlled release and protection of the API from degradation. The long hexyl chains of this compound make it more hydrophobic compared to shorter-chain alkoxysilanes like tetraethyl orthosilicate (TEOS). This property can be advantageous for encapsulating hydrophobic drugs and slowing down the hydrolysis and condensation process, allowing for greater control over the formulation's properties.
Q2: What are the main stability challenges with this compound-based formulations?
The primary stability challenges stem from the hydrolysis and condensation reactions inherent to the sol-gel process. These reactions can lead to:
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Uncontrolled Gelation or Precipitation: The formulation may solidify prematurely or form aggregates that precipitate out of solution.
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Changes in Particle Size and Distribution: Over time, the silica nanoparticles can grow or agglomerate, affecting the formulation's physical stability and performance.
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Phase Separation: In emulsion-based formulations, the oil and water phases may separate over time.
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Leakage of Encapsulated API: The silica network can shrink or change its porosity, leading to the premature release of the encapsulated drug.[1]
Q3: How does the stability of this compound formulations compare to those based on tetraethyl orthosilicate (TEOS)?
The longer hexyl chains in this compound significantly influence its reactivity compared to the ethyl chains in TEOS. The increased steric hindrance and hydrophobicity of the hexyloxy groups slow down the rate of hydrolysis. This slower reaction rate can offer better control over the gelation process but may also require different formulation strategies to achieve stable nanoparticles.
| Parameter | Tetraethyl Orthosilicate (TEOS) | This compound |
| Alkyl Chain Length | Short (C2) | Long (C6) |
| Hydrophobicity | Lower | Higher |
| Hydrolysis Rate | Faster | Slower |
| Control over Gelation | More challenging | More controllable |
| Suitability for Hydrophobic APIs | Good | Excellent |
Q4: What are the key factors that influence the stability of this compound formulations?
Several factors can impact the stability of your formulation:
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pH: The pH of the medium is a critical catalyst for both hydrolysis and condensation. Acidic conditions generally favor hydrolysis, while basic conditions accelerate condensation.
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Water Content: Water is essential for the hydrolysis reaction. The water-to-silane molar ratio is a key parameter to control the reaction kinetics.
-
Solvent: The choice of co-solvent can affect the solubility of the reactants and the stability of the resulting nanoparticles.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.
-
Concentration of Precursors: The concentration of this compound and other reactants will influence the final particle size and the speed of gelation.
-
Presence of Surfactants or Stabilizers: These agents can prevent particle aggregation and improve the shelf-life of the formulation.
Troubleshooting Guide
Issue 1: My formulation is gelling too quickly or precipitating.
-
Possible Cause: The hydrolysis and condensation reactions are proceeding too rapidly.
-
Troubleshooting Steps:
-
Adjust pH: If you are working under basic conditions, consider lowering the pH to slow down the condensation rate. Conversely, if under acidic conditions, ensure the pH is not too low, which can excessively accelerate hydrolysis.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the reaction rates.
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Reduce Precursor Concentration: Diluting the this compound can slow down the formation of the silica network.
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Control Water Addition: Add water slowly and in a controlled manner to manage the rate of hydrolysis.
-
Issue 2: The particle size of my nanoparticles is increasing over time.
-
Possible Cause: Ostwald ripening or particle aggregation is occurring.
-
Troubleshooting Steps:
-
Optimize Surface Charge: Adjust the pH to be far from the isoelectric point of silica (around pH 2-3) to increase electrostatic repulsion between particles. This can be measured by determining the zeta potential of the particles.
-
Add Stabilizers: Incorporate steric stabilizers, such as polymers (e.g., polyethylene glycol - PEG), or electrostatic stabilizers (e.g., citrate) into your formulation.
-
Control Ionic Strength: High salt concentrations can screen surface charges and lead to aggregation. Use buffers with the minimum necessary ionic strength.
-
Issue 3: The encapsulated drug is leaking from the formulation.
-
Possible Cause: The silica network is not dense enough or is undergoing structural changes.
-
Troubleshooting Steps:
-
Optimize Condensation: After the initial hydrolysis, allow sufficient time for condensation to form a more complete and stable network before purification or storage. Adjusting the pH to slightly basic conditions can promote condensation.
-
Cross-linking: Consider adding a cross-linking agent to strengthen the silica network.
-
Surface Modification: Functionalize the surface of the silica nanoparticles to improve the interaction with the drug molecule, which can help in retaining it within the matrix.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Based Nanoparticles via Sol-Gel Emulsion Method
This protocol describes a general method for preparing silica nanoparticles from this compound in an oil-in-water emulsion.
Materials:
-
This compound
-
Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB)
-
Co-surfactant (e.g., 1-Butanol)
-
Aqueous buffer (e.g., Phosphate-buffered saline - PBS) at the desired pH
-
Ammonia solution (for base-catalyzed condensation)
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Deionized water
Procedure:
-
Prepare the Oil Phase: In a glass vial, mix this compound with the co-surfactant. If encapsulating a hydrophobic drug, dissolve it in this oil phase.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant in the aqueous buffer.
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Form the Emulsion: Add the oil phase to the aqueous phase while stirring vigorously using a magnetic stirrer or a homogenizer. Continue stirring until a stable, milky emulsion is formed.
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Initiate Hydrolysis and Condensation: Add the ammonia solution dropwise to the emulsion while continuing to stir. The amount of ammonia will depend on the desired final pH.
-
Age the Formulation: Allow the reaction to proceed for a specified time (e.g., 24-48 hours) at a controlled temperature to allow for the formation and stabilization of the silica nanoparticles.
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Purification: Remove unreacted precursors and excess surfactant by centrifugation followed by resuspension in fresh buffer, or by dialysis.
Protocol 2: Characterization of Formulation Stability
To assess the stability of your this compound-based formulation, the following characterization techniques are recommended:
| Parameter | Method | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the size distribution of the nanoparticles in the formulation. An increase in size or PDI over time indicates aggregation or instability. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles. A high absolute zeta potential (typically > ±30 mV) indicates good electrostatic stability. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Provides visual confirmation of the particle size, shape, and state of aggregation. |
| Encapsulation Efficiency and Drug Loading | UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of drug successfully encapsulated within the nanoparticles. This is typically done by measuring the amount of free drug in the supernatant after centrifugation. |
| In Vitro Drug Release | Dialysis Method or Sample and Separate Method | Measures the rate at which the encapsulated drug is released from the nanoparticles over time in a relevant buffer system. |
Visualizations
Experimental Workflow
References
Technical Support Center: Controlling Silica Porosity from Tetrahexyl Orthosilicate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahexyl orthosilicate to synthesize porous silica. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The guidance provided is based on established principles of sol-gel chemistry for other tetra-alkoxy-silicates, particularly longer-chain precursors, and should be adapted as a starting point for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for controlling the porosity of silica synthesized from this compound?
The primary parameters influencing the porosity of silica derived from this compound include:
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Catalyst Type and Concentration: Both acid and base catalysts can be used, and their concentration affects the rates of hydrolysis and condensation, which in turn influences the final pore structure.
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Water-to-Silane Ratio (H₂O/Si): This ratio is a critical factor in determining the extent of hydrolysis and the subsequent network formation, thereby impacting pore size and volume.
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Solvent Composition: The choice of solvent and any co-solvents affects the miscibility of reactants and can influence the aggregation of silica particles.
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Temperature: Reaction and aging temperatures can alter reaction kinetics and the final structure of the silica gel.
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Aging Conditions: The duration and conditions of the aging process allow for the strengthening of the silica network and can affect the final porosity.
Q2: How does the long hexyl chain of this compound affect the sol-gel process compared to shorter-chain silanes like TEOS?
The longer hexyl chains of this compound introduce steric hindrance, which generally leads to a slower hydrolysis rate compared to shorter-chain silanes like tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS). This can result in different particle growth and aggregation mechanisms, potentially leading to materials with distinct pore characteristics. Researchers should anticipate the need for longer reaction times or adjusted catalyst concentrations to achieve complete hydrolysis and condensation.
Q3: What is the expected effect of pH on the porosity of silica from this compound?
The pH of the reaction mixture, controlled by the catalyst, significantly influences the silica structure.
-
Acidic Conditions (pH < 7): Generally favor hydrolysis over condensation, leading to weakly branched polymer chains. This can result in microporous materials with smaller pore sizes.
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Basic Conditions (pH > 7): Promote condensation over hydrolysis, favoring the formation of more highly branched clusters and larger colloidal particles. This typically leads to mesoporous materials with larger pore sizes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Milky or Turbid Sol | Incomplete hydrolysis of this compound due to its long alkyl chains and potential immiscibility. Premature precipitation of silica particles. | - Increase the amount of co-solvent (e.g., ethanol, isopropanol) to improve miscibility.- Increase the catalyst concentration to accelerate hydrolysis.- Adjust the water-to-silane ratio; an insufficient amount of water can lead to incomplete hydrolysis. |
| Gel Cracking During Drying | High capillary stress due to small pore sizes and rapid solvent evaporation. A weak silica network. | - Employ a solvent with a lower surface tension for the final washing step (e.g., hexane, pentane).- Slow down the drying process by using a controlled humidity and temperature environment.- Increase the aging time to strengthen the gel network before drying. |
| Low Porosity or Surface Area | Collapse of the pore structure during drying. Incomplete removal of organic residues. | - Ensure complete removal of the solvent and any organic templates through proper washing and calcination procedures.- Optimize the calcination temperature and ramp rate to avoid excessive shrinkage of the silica network.- Consider using supercritical drying (aerogel formation) to prevent pore collapse. |
| Inconsistent Results Between Batches | Variations in reactant purity, ambient temperature, and humidity. Inaccurate measurement of reactants. | - Use high-purity this compound and solvents.- Control the reaction temperature using a water bath or oil bath.- Conduct experiments in a controlled humidity environment or under an inert atmosphere.- Calibrate all measuring equipment regularly. |
Data Presentation
The following table summarizes the expected qualitative effects of key experimental parameters on the porosity of silica derived from tetra-alkoxy-silicates. This serves as a general guideline for this compound.
| Parameter | Change | Expected Effect on Pore Size | Expected Effect on Pore Volume | Rationale |
| Catalyst | Acidic (low pH) | Decrease | Decrease | Favors hydrolysis, leading to a more linear, less cross-linked polymer network that packs more densely. |
| Basic (high pH) | Increase | Increase | Promotes condensation and the formation of larger, more highly branched colloidal particles, resulting in a more open structure. | |
| Water-to-Silane Ratio (H₂O/Si) | Increase | Generally Decrease | Variable | Higher water content promotes more complete hydrolysis and condensation, potentially leading to a more compact network. However, excess water can also lead to larger particles under certain conditions. |
| Decrease | Generally Increase | Variable | Incomplete hydrolysis can lead to a less cross-linked and more open structure. | |
| Temperature | Increase | Increase | Increase | Higher temperatures accelerate both hydrolysis and condensation, as well as the aging process, which can lead to larger pores and a more robust network. |
| Aging Time | Increase | Increase | Increase | Longer aging allows for the strengthening of the gel network through further condensation and structural rearrangement (Ostwald ripening), which can lead to an increase in the average pore size. |
Experimental Protocols
General Protocol for Sol-Gel Synthesis of Porous Silica from this compound
This protocol provides a general starting point. The specific amounts and conditions should be optimized for the desired material properties.
-
Sol Preparation:
-
In a reaction vessel, mix this compound with a suitable solvent (e.g., ethanol, isopropanol) to act as a homogenizing agent. The ratio of solvent to silane can vary but a common starting point is 1:1 by volume.
-
Stir the mixture vigorously to ensure homogeneity.
-
-
Hydrolysis:
-
Prepare an aqueous solution containing the catalyst (e.g., hydrochloric acid for acidic synthesis or ammonium hydroxide for basic synthesis).
-
Slowly add the aqueous catalyst solution to the stirred this compound solution. The water-to-silane molar ratio is a critical parameter to control.
-
-
Gelation:
-
Continue stirring the mixture. Gelation time will vary from minutes to days depending on the catalyst, temperature, and water-to-silane ratio.
-
Once the solution becomes viscous and gelation occurs (i.e., the solution no longer flows), cover the vessel to prevent solvent evaporation.
-
-
Aging:
-
Age the gel for a specific period (e.g., 24-72 hours) at a constant temperature (e.g., room temperature or elevated temperature). During aging, the silica network strengthens.
-
-
Solvent Exchange:
-
After aging, the gel is typically washed with a solvent to remove unreacted species and water. This is often done by immersing the gel in the desired solvent and replacing the solvent several times.
-
-
Drying:
-
Xerogel (Ambient Pressure Drying): Dry the gel slowly at a slightly elevated temperature (e.g., 60-120°C) over several days.
-
Aerogel (Supercritical Drying): For materials with very high porosity, the solvent can be removed under supercritical conditions (e.g., with supercritical CO₂) to prevent pore collapse.
-
-
Calcination (Optional):
-
To remove residual organic groups and further stabilize the silica structure, the dried gel can be calcined in air at elevated temperatures (e.g., 400-600°C).
-
Visualization
Logical Relationship between Synthesis Parameters and Silica Porosity
Caption: Key Parameters Influencing Silica Porosity.
Experimental Workflow for Silica Synthesis
Caption: General Experimental Workflow.
effect of catalyst on tetrahexyl orthosilicate condensation rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the catalyzed condensation of tetrahexyl orthosilicate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
General Principles of this compound Condensation
The condensation of this compound is a critical step in the formation of silica-based materials. This process, which follows an initial hydrolysis step, involves the formation of siloxane bonds (Si-O-Si) and the elimination of water or alcohol. The rate of this reaction is highly dependent on the presence and type of catalyst. Due to the long hexyl chains of this compound, steric hindrance plays a significant role, generally leading to slower reaction rates compared to shorter-chain alkoxysilanes like tetraethyl orthosilicate (TEOS).
Acid Catalysis: In an acidic medium, an alkoxide or silanol group is first protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside attack by a neutral silanol. This process typically results in the formation of less branched, more linear polymer chains.
Base Catalysis: Under basic conditions, a nucleophilic hydroxyl or deprotonated silanol group attacks the silicon atom. This mechanism generally leads to more highly branched, cross-linked networks and can result in the formation of spherical particles. The reaction rate is influenced by both steric and inductive factors.
Troubleshooting Guide
Q1: Why is the condensation of my this compound proceeding extremely slowly or not at all?
A1: Several factors can contribute to a slow condensation rate, especially with a sterically hindered precursor like this compound:
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Insufficient Catalyst: The concentration of the acid or base catalyst may be too low to effectively promote the reaction. Consider a stepwise increase in the catalyst concentration.
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Low Temperature: Condensation reactions are temperature-dependent. If the reaction is too slow at room temperature, a moderate increase in temperature can enhance the reaction kinetics.
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Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and intermediates, as well as the overall reaction rate. Ensure a homogenous reaction mixture is maintained. For long-chain alkoxysilanes, a less polar co-solvent might be necessary to improve miscibility with water.
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Low Water Concentration: An insufficient amount of water for the initial hydrolysis step will limit the availability of silanol groups required for condensation.
Q2: My reaction mixture has turned cloudy and a precipitate has formed. What is happening and how can I prevent it?
A2: Premature precipitation is often a result of uncontrolled and rapid condensation, leading to the formation of insoluble polysiloxane networks.
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Excessive Catalyst Concentration: While a certain amount of catalyst is necessary, an overly high concentration can lead to a rapid, uncontrolled reaction.
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Localized High Concentrations: Poor mixing can lead to localized "hot spots" of high catalyst or water concentration, triggering rapid precipitation. Ensure vigorous and continuous stirring.
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Solvent Incompatibility: If the growing polymer chains become insoluble in the reaction medium, they will precipitate. A co-solvent that can solubilize both the non-polar this compound and the more polar hydrolyzed intermediates can help prevent this.
Q3: How can I control the structure of the final silica material?
A3: The structure of the resulting polysiloxane is heavily influenced by the type of catalyst used:
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For more linear, less branched structures (potentially leading to fibers or films): Acid catalysis is generally preferred. The reaction proceeds through a step-wise growth mechanism.
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For more cross-linked, particulate structures (gels or powders): Base catalysis is typically employed, as it favors the formation of highly branched networks.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in the outcomes of acid- versus base-catalyzed condensation of this compound?
A1: The primary difference lies in the structure of the resulting polysiloxane network. Acid catalysis tends to produce more linear or lightly branched polymers, while base catalysis promotes the formation of highly cross-linked, particulate structures. This is because under acidic conditions, the condensation reaction is typically slower than the initial hydrolysis, allowing for a more ordered growth. Conversely, under basic conditions, condensation can be faster than hydrolysis, leading to rapid, less controlled network formation.
Q2: How does the hexyl group in this compound affect the condensation rate compared to the ethyl group in TEOS?
A2: The longer hexyl group exerts a greater steric hindrance around the silicon atom. This makes it more difficult for incoming nucleophiles (in base catalysis) or for the formation of the transition state (in acid catalysis), resulting in a significantly slower hydrolysis and condensation rate compared to TEOS under similar conditions.
Q3: What is the role of water in the condensation process?
A3: Water is essential for the initial hydrolysis of this compound, where the hexyloxy groups (-OC₆H₁₃) are replaced with hydroxyl groups (-OH). These hydroxyl groups (silanols) are the reactive species that then participate in the condensation reaction to form Si-O-Si bonds. The water-to-silane ratio is a critical parameter in controlling the overall reaction.
Q4: Can I use a combination of acid and base catalysts?
A4: While not a standard approach, a two-step process involving an initial acid-catalyzed hydrolysis followed by a base-catalyzed condensation is sometimes used. This allows for the rapid formation of silanol groups under acidic conditions, followed by a more rapid network formation under basic conditions.
Data Presentation
Due to a lack of specific experimental data for this compound in the searched literature, the following table summarizes the qualitative effects of various parameters on the condensation rate based on general principles for long-chain alkoxysilanes.
| Parameter | Effect on Condensation Rate of Long-Chain Alkoxysilanes | Rationale |
| Catalyst Type | Base catalysts generally lead to a faster condensation rate than acid catalysts. | The nucleophilic attack in base catalysis is often more efficient for condensation than the electrophilic mechanism in acid catalysis. |
| Catalyst Conc. | Increasing concentration generally increases the rate. | Higher catalyst concentration leads to a greater number of active catalytic species. |
| Temperature | Increasing temperature increases the rate. | Provides the necessary activation energy for the reaction to proceed more quickly. |
| Water/Silane Ratio | A higher ratio can initially increase the rate of hydrolysis, but an excess may dilute reactants and slow condensation. | An optimal ratio is needed to ensure sufficient hydrolysis without excessive dilution. |
| Solvent Polarity | A co-solvent that ensures miscibility of all components is crucial. | Inhomogeneous mixtures can lead to localized reactions and precipitation, effectively slowing the overall desired reaction. |
Experimental Protocols
As no specific experimental protocols for the catalyzed condensation of this compound were found, a general methodology adapted from protocols for other long-chain alkoxysilanes is provided below. Users should treat this as a starting point and optimize the conditions for their specific application.
General Protocol for Acid-Catalyzed Condensation:
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In a reaction vessel, combine this compound and a suitable co-solvent (e.g., isopropanol or tetrahydrofuran) in a 1:1 volume ratio.
-
Begin vigorous stirring.
-
Prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl).
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Add the acidic solution dropwise to the stirred alkoxysilane solution. The molar ratio of water to silane should be systematically varied (e.g., starting from 4:1).
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If desired, the reaction mixture can be gently heated (e.g., to 40-60 °C) to increase the reaction rate.
-
Monitor the progress of the reaction by measuring the viscosity of the solution over time until the desired level of condensation is achieved.
General Protocol for Base-Catalyzed Condensation:
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In a reaction vessel, combine this compound and a suitable co-solvent (e.g., ethanol or isopropanol).
-
Begin vigorous stirring.
-
Prepare an aqueous solution of the base catalyst (e.g., 0.1 M NH₄OH).
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Add the basic solution dropwise to the stirred alkoxysilane solution.
-
Continue stirring at room temperature or with gentle heating.
-
Monitor the reaction for an increase in viscosity or the formation of a gel.
Visualizations
Caption: Acid-catalyzed condensation pathway for tetraalkoxysilanes.
Caption: Base-catalyzed condensation pathway for tetraalkoxysilanes.
Technical Support Center: Tetrahexyl Orthosilicate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of tetrahexyl orthosilicate synthesis. As specific literature on the large-scale synthesis of this compound is limited, this guide is based on established principles for the synthesis of analogous tetra-alkyl orthosilicates, such as tetraethyl orthosilicate (TEOS), with specific considerations for the long-chain hexyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound production?
A1: There are three main industrial routes for synthesizing tetra-alkyl orthosilicates, which can be adapted for this compound:
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Alcoholysis of Silicon Tetrachloride (SiCl₄): This is a common method involving the reaction of silicon tetrachloride with 1-hexanol. The primary byproduct is hydrogen chloride (HCl), which must be effectively neutralized and removed.[1][2]
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Direct Reaction of Silicon Metal (Si) with 1-Hexanol: This route involves reacting silicon metal with 1-hexanol in the presence of a catalyst.[3] This method avoids the use of corrosive SiCl₄.
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From Silicon Dioxide (SiO₂): This newer method involves the direct reaction of silica with 1-hexanol, typically requiring a catalyst and the removal of water as a byproduct to drive the reaction to completion.[4]
Q2: What are the main challenges specific to using 1-hexanol in the scale-up process?
A2: The use of 1-hexanol, a long-chain alcohol, presents specific challenges compared to shorter-chain alcohols like ethanol:
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Higher Boiling Point and Viscosity: This can lead to mass transfer limitations and require higher reaction temperatures and more robust mixing equipment.
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Steric Hindrance: The bulky hexyl groups can slow down the reaction rate compared to smaller alkoxy groups.
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Purification: The high boiling point of this compound necessitates vacuum distillation for purification. The product's viscosity can also pose challenges in handling and transfer at large scales.
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Byproduct Formation: Incomplete reactions can lead to a mixture of partially substituted chlorosilanes (if using SiCl₄) or silanols, which can complicate purification.
Q3: What catalysts are suitable for the synthesis of this compound?
A3: Catalyst selection depends on the chosen synthesis route:
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For the reaction of silicon metal with 1-hexanol , alkali metal salts of high-boiling alcohols, such as alkoxyalkoxy alcohols or glycols, have been patented for use with alkanols up to 6 carbon atoms.[3]
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For the direct synthesis from SiO₂ , a potassium hydroxide (KOH) catalyst has been used effectively for TEOS synthesis and could be adapted for 1-hexanol.[1]
Q4: How does the hydrolysis of this compound compare to that of TEOS, and why is it a concern during scale-up?
A4: Hydrolysis is the reaction of the orthosilicate with water, which leads to the formation of silanols and, subsequently, siloxane polymers (silicones). While no direct comparative studies are available, the larger hexyl groups in this compound are expected to provide more steric protection to the silicon center, resulting in a slower hydrolysis rate compared to TEOS. However, any water present as a byproduct or contaminant can still lead to the formation of undesirable oligomeric or polymeric impurities, reducing the yield and complicating purification.[2][4]
Q5: What safety precautions should be taken when scaling up the synthesis?
A5: Key safety considerations include:
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Handling of Reactants: Silicon tetrachloride is highly corrosive and reacts violently with water. 1-hexanol is flammable. Appropriate personal protective equipment (PPE) and engineering controls are essential.
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Byproduct Management: The SiCl₄ route generates corrosive HCl gas, which must be scrubbed.[1] The reaction of silicon metal with alcohol can produce flammable hydrogen gas.[3]
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Reaction Exotherms: The alcoholysis of SiCl₄ is exothermic and requires careful temperature control to prevent runaway reactions, especially at a large scale.
-
Pressure Management: Reactions should be conducted in appropriately rated vessels, especially if there is a potential for gas evolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Catalyst deactivation or insufficient catalyst loading. 3. Presence of water leading to hydrolysis of the product.[4] 4. Reversible reaction equilibrium. | 1. Increase reaction time and/or temperature. Monitor reaction progress using techniques like GC or IR spectroscopy. 2. Ensure the catalyst is active and used at the correct concentration. For the silicon metal route, activation of the silicon may be necessary.[5] 3. Use anhydrous reactants and a dry reaction atmosphere (e.g., nitrogen or argon). If using the SiO₂ route, employ an effective dehydrating agent.[4] 4. Continuously remove byproducts (e.g., HCl or water) to drive the reaction forward. |
| Product Impurity (Presence of partially substituted silicates or oligomers) | 1. Non-stoichiometric ratio of reactants. 2. Incomplete reaction. 3. Unwanted side reactions, such as hydrolysis and condensation.[5] | 1. Carefully control the stoichiometry of reactants. A slight excess of 1-hexanol may be used to ensure complete reaction of the silicon source. 2. Optimize reaction conditions (time, temperature, mixing) to drive the reaction to completion. 3. Maintain strictly anhydrous conditions. Purify the final product via high-vacuum fractional distillation. |
| Reaction Stalls or Proceeds Very Slowly | 1. Poor mass transfer due to high viscosity or inadequate mixing. 2. Low reaction temperature. 3. Catalyst poisoning or low activity. | 1. Improve agitation with a more powerful overhead stirrer suitable for viscous reaction mixtures. Consider using a solvent to reduce viscosity, though this will need to be removed later. 2. Gradually increase the reaction temperature while monitoring for any undesirable side reactions. 3. Ensure the catalyst is pure and handled under inert conditions if it is air- or moisture-sensitive. |
| Difficulties in Product Purification by Distillation | 1. High boiling point of this compound. 2. Presence of high-boiling impurities or oligomers. 3. Thermal degradation of the product at high temperatures.[6] | 1. Use a high-vacuum distillation setup (e.g., with a diffusion pump) to lower the boiling point. 2. Perform a pre-distillation step (e.g., filtration) to remove any solid impurities. Use a fractionating column to separate the desired product from closely boiling impurities. 3. Keep the distillation temperature as low as possible by using a high vacuum. Minimize the residence time of the product at high temperatures. |
Data Presentation
Table 1: Comparison of Synthesis Routes for Tetra-alkyl Orthosilicates
| Parameter | Alcoholysis of SiCl₄ | Direct Reaction with Si Metal | Direct Synthesis from SiO₂ |
| Silicon Source | Silicon Tetrachloride (SiCl₄) | Metallurgical Silicon (Si) | Silicon Dioxide (SiO₂) |
| Primary Alcohol | 1-Hexanol | 1-Hexanol | 1-Hexanol |
| Key Byproduct | Hydrogen Chloride (HCl)[1] | Hydrogen (H₂)[3] | Water (H₂O)[4] |
| Catalyst | Typically not required, but can be base-catalyzed. | Alkali metal alkoxides or glycolates.[3] | Base catalyst (e.g., KOH).[1] |
| Typical Temperature | 50-100°C (for TEOS) | 150-200°C (for TEOS)[5] | 190°C (for TEOS)[1] |
| Key Advantage | Well-established, relatively fast reaction. | Avoids corrosive SiCl₄. | Uses inexpensive and abundant SiO₂. |
| Key Disadvantage | Corrosive HCl byproduct, moisture sensitive. | Requires higher temperatures and catalyst. | Reaction equilibrium can be unfavorable; requires water removal.[4] |
Note: Temperature ranges are indicative and based on TEOS synthesis; optimization for this compound is required.
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Synthesis (SiCl₄ Route)
The following diagram outlines a general workflow for the synthesis of this compound from silicon tetrachloride and 1-hexanol.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the scale-up of this compound synthesis.
Caption: Troubleshooting logic for synthesis scale-up issues.
References
- 1. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US4288604A - Method for the production of tetraalkyl silicates - Google Patents [patents.google.com]
- 4. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Tetrahexyl Orthosilicate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized tetrahexyl orthosilicate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via vacuum distillation and column chromatography.
Vacuum Distillation Troubleshooting
Vacuum distillation is a primary method for purifying high-boiling point, non-polar compounds like this compound.
| Problem | Potential Cause | Solution |
| Failure to Reach Target Vacuum | Leaks in the distillation apparatus (joints, seals, tubing). | Inspect all connections for proper sealing. Apply vacuum grease to ground glass joints. Check tubing for cracks or loose fittings.[1][2] |
| Contaminated vacuum pump oil. | Check the appearance of the vacuum pump oil. If it appears cloudy or milky, change the oil according to the manufacturer's instructions.[3] | |
| Inefficient cold trap. | Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) and that it is properly positioned between the distillation setup and the vacuum pump. | |
| Bumping or Uncontrolled Boiling | Rapid, uneven heating of the distillation flask. | Use a heating mantle with a stirrer to ensure even heat distribution. Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.[4] |
| Excessive heating rate. | Gradually increase the temperature of the heating mantle to achieve a steady, controlled distillation rate. | |
| Product Degradation or Discoloration | Distillation temperature is too high. | Improve the vacuum to lower the boiling point of the this compound. Ensure the thermometer is placed correctly to accurately measure the vapor temperature. |
| Presence of acidic impurities. | Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation. | |
| Low Product Yield | Incomplete distillation. | Ensure the distillation is run for a sufficient amount of time to collect all the product. Monitor the temperature and distillation rate to determine the endpoint. |
| Product loss in the cold trap. | Check that the cold trap is not excessively cold, which could cause the product to solidify. | |
| Inefficient condensation. | Ensure a steady flow of coolant through the condenser.[4] |
Column Chromatography Troubleshooting
Column chromatography is a valuable technique for removing polar impurities from the non-polar this compound.
| Problem | Potential Cause | Solution |
| Poor Separation of Compounds | Inappropriate solvent system (eluent). | Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. The desired product should have an Rf value of approximately 0.3-0.4. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase evenly.[5] | |
| Column was overloaded with crude product. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Slow or No Flow of Eluent | Column is packed too tightly. | Apply gentle positive pressure to the top of the column to increase the flow rate (flash chromatography).[6] |
| Fine particles of silica gel are clogging the frit or cotton plug. | Place a layer of sand on top of the silica gel to prevent it from being disturbed when adding eluent.[5][7] | |
| Cracking of the Silica Gel Bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.[5] |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system to elute the product. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my synthesized this compound?
A1: The most common impurities are likely residual starting materials, specifically n-hexanol, and byproducts from the synthesis. If the reaction was not properly neutralized, residual acid (e.g., HCl) may be present. Hydrolysis of the product due to moisture can lead to the formation of hexaethoxydisiloxane and other polysiloxanes.
Q2: How do I choose between vacuum distillation and column chromatography for purification?
A2: The choice of purification method depends on the nature of the impurities.
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Vacuum distillation is effective for separating this compound from non-volatile impurities or impurities with significantly different boiling points.
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Column chromatography is ideal for removing polar impurities, such as residual n-hexanol or hydrolysis byproducts, from the non-polar this compound.[8][9]
Q3: What are the expected physical properties of this compound to consider during purification?
A3: this compound is a high-boiling point liquid that is non-polar and hydrolytically unstable in the presence of acid or base. Its high boiling point necessitates the use of vacuum distillation to prevent thermal decomposition.[10] Its non-polar nature makes it suitable for purification by normal-phase column chromatography.
Q4: Can I use gas chromatography (GC) to assess the purity of my this compound?
A4: Yes, gas chromatography is an excellent analytical technique to assess the purity of your final product. It can separate this compound from volatile impurities like residual n-hexanol. A flame ionization detector (FID) is commonly used for this type of compound.
Experimental Protocols
Protocol for Vacuum Distillation of this compound
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Preparation: Ensure the crude this compound is free of any aqueous phase. If necessary, wash the crude product with a saturated sodium bicarbonate solution, followed by brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a magnetic stirrer, a distillation flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a cold trap.
-
Distillation:
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Add the dry, crude this compound and a magnetic stir bar to the distillation flask.
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Begin stirring and gradually apply vacuum.
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Once the desired vacuum is reached, slowly increase the temperature of the heating mantle.
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Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
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After collecting the product, cool the system down before releasing the vacuum.
-
Protocol for Column Chromatography of this compound
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane until the desired separation is achieved (Rf of product ~0.3-0.4).
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of a chromatography column.[5][7]
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Prepare a slurry of silica gel in the chosen non-polar solvent.[5]
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Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.[5]
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Add another layer of sand on top of the packed silica gel.[7]
-
-
Loading and Elution:
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Dissolve the crude this compound in a minimal amount of the non-polar solvent.
-
Carefully add the sample to the top of the column.
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Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
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Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Diagrams
Caption: Purification workflow for this compound.
References
- 1. njhjchem.com [njhjchem.com]
- 2. beakerandwrench.com [beakerandwrench.com]
- 3. agilent.com [agilent.com]
- 4. chemistai.org [chemistai.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Modifying the Refractive Index of Silica from Tetrahexyl Orthosilicate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of silica from tetrahexyl orthosilicate to modify its refractive index. Due to the limited specific literature on this compound, much of the guidance is based on the well-established principles of sol-gel chemistry using other alkoxysilane precursors like tetraethyl orthosilicate (TEOS). Researchers should consider this guidance as a starting point and may need to optimize these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over more common precursors like TEOS?
The longer hexyl chains of this compound can act as a larger porogen during the sol-gel process. Upon their removal during calcination, they can potentially create a higher degree of porosity in the final silica structure compared to the shorter ethyl groups of TEOS. This increased porosity can lead to a lower refractive index.
Q2: How does the hydrolysis of this compound differ from that of TEOS?
The hydrolysis rate of this compound is expected to be significantly slower than that of TEOS. This is due to the increased steric hindrance from the bulky hexyl groups, which makes it more difficult for water molecules to access the silicon center. This slower reaction rate can influence particle growth, gelation time, and the final network structure.
Q3: What are the main factors that influence the refractive index of silica derived from this compound?
The primary factors influencing the refractive index of the resulting silica are:
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Porosity: A higher porosity leads to a lower refractive index.
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Purity: Incomplete removal of the hexyl groups can result in residual carbon content, which can affect the refractive index.
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Doping: The incorporation of other metal oxides can increase or decrease the refractive index.
Q4: Can I use the same catalysts for this compound as I do for TEOS?
Yes, the same types of acid and base catalysts (e.g., HCl, NH4OH) used for TEOS can be used for this compound. However, the optimal catalyst concentrations and reaction times will likely differ due to the slower hydrolysis rate of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Very Slow or No Gelation | Insufficient catalyst concentration for the sterically hindered precursor. | - Increase the concentration of the acid or base catalyst incrementally.- Increase the reaction temperature to accelerate hydrolysis and condensation rates. |
| Low water-to-precursor molar ratio. | - Increase the molar ratio of water to this compound to favor hydrolysis. | |
| Opaque or Cloudy Gel | Uncontrolled precipitation of silica particles due to rapid pH change or incorrect solvent. | - Ensure the catalyst is added slowly and with vigorous stirring.- Use a co-solvent (e.g., ethanol, propanol) to improve the miscibility of the precursor and water. |
| Cracked Gel After Drying | High capillary stress during solvent evaporation from small pores. | - Employ a drying control chemical additive (DCCA) like formamide.- Consider supercritical drying to avoid capillary stress altogether. |
| Higher than Expected Refractive Index | Incomplete removal of organic residues (hexyl groups). | - Increase the calcination temperature and/or duration to ensure complete combustion of organic matter.- Perform the calcination in an oxygen-rich atmosphere. |
| Low porosity in the final silica material. | - Adjust the sol-gel synthesis parameters (e.g., catalyst concentration, water-to-precursor ratio) to promote the formation of a more open network structure. | |
| Lower than Expected Refractive Index | High porosity. | - Decrease the porosity by using a higher calcination temperature to promote densification.- Modify the sol-gel process to create a denser initial gel network. |
Data Presentation
Table 1: Expected Qualitative Effects of Synthesis Parameters on the Refractive Index of Silica from this compound
| Parameter | Change | Expected Effect on Porosity | Expected Effect on Refractive Index | Reasoning |
| Water-to-Precursor Molar Ratio | Increase | Increase | Decrease | Promotes more complete hydrolysis and can lead to a more open silica network. |
| Catalyst Concentration (Acid) | Increase | Decrease | Increase | Accelerates condensation, leading to a more cross-linked and denser network. |
| Catalyst Concentration (Base) | Increase | Increase | Decrease | Promotes particle growth, which can pack less efficiently, leading to higher porosity. |
| Aging Time of Sol | Increase | Decrease | Increase | Allows for further cross-linking and strengthening of the gel network, leading to less shrinkage upon drying. |
| Calcination Temperature | Increase | Decrease | Increase | Promotes densification of the silica network, reducing pore volume. |
Experimental Protocols
General Sol-Gel Synthesis of Silica from this compound
Objective: To synthesize a silica gel from this compound via a two-step acid-base catalyzed sol-gel process.
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH4OH)
Procedure:
-
Mixing: In a clean reaction vessel, mix this compound with ethanol. The molar ratio of ethanol to the precursor can be varied to control the concentration.
-
Hydrolysis (Acid Catalysis): While stirring vigorously, add a solution of deionized water and hydrochloric acid to the precursor-ethanol mixture. The molar ratio of water to this compound is a critical parameter to control. Allow the solution to stir for a designated period (e.g., 1-2 hours) to facilitate hydrolysis.
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Condensation (Base Catalysis): Slowly add ammonium hydroxide to the solution to raise the pH and catalyze the condensation reactions. Gelation will commence.
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Aging: Once the gel has formed, seal the container and allow it to age for a period of time (e.g., 24-48 hours) at a constant temperature.
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Drying: Carefully dry the gel. For simple air drying, uncover the gel slightly to allow for slow solvent evaporation. For lower stress drying, consider solvent exchange followed by supercritical drying.
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Calcination: Place the dried gel in a furnace and ramp the temperature slowly to a target calcination temperature (e.g., 400-800°C) to remove residual organic compounds and water. The heating rate and final temperature will significantly impact the final porosity and refractive index.
Note: This is a general protocol. The specific molar ratios, catalyst concentrations, reaction times, and calcination parameters should be systematically varied to achieve the desired refractive index.
Visualizations
Caption: Experimental workflow for silica synthesis.
Caption: Factors influencing the final refractive index.
Validation & Comparative
A Comparative Guide to Tetrahexyl Orthosilicate and TEOS for Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
The development of robust and efficient hydrophobic coatings is critical across a spectrum of scientific applications, from self-cleaning surfaces to advanced drug delivery systems. The choice of precursor material is a pivotal factor in determining the final properties of these coatings. This guide provides an objective comparison between two silicon-based precursors: the well-established tetraethyl orthosilicate (TEOS) and the longer-chain analogue, tetrahexyl orthosilicate. This comparison is grounded in fundamental principles of surface chemistry and supported by experimental data from related studies.
Executive Summary
Performance Comparison: this compound vs. TEOS
The primary measure of a hydrophobic surface is its water contact angle (WCA), with higher angles indicating greater water repellency. The data presented below is a synthesis of reported values for TEOS-based coatings and extrapolated estimates for this compound based on studies of analogous long-chain alkylsilanes.
| Precursor | Alkyl Chain Length | Typical Water Contact Angle (WCA) | Key Performance Characteristics |
| Tetraethyl Orthosilicate (TEOS) | Ethyl (C2) | 80° - 90° (unmodified)[1][2] | - Forms a hydrophilic silica network that requires modification with hydrophobic agents (e.g., fluoroalkylsilanes, long-chain alkylsilanes) to achieve high contact angles (>150° for superhydrophobicity).[3][4] - Well-established sol-gel processing parameters. - Good adhesion to various substrates. |
| This compound | Hexyl (C6) | > 110° (estimated) | - Inherently more hydrophobic due to the longer alkyl chains, reducing or eliminating the need for co-precursors. - Expected to form coatings with lower surface energy. - May require adjusted sol-gel parameters (e.g., catalyst concentration, hydrolysis time) due to slower hydrolysis rates compared to TEOS. |
The Role of Alkyl Chain Length in Hydrophobicity
The hydrophobicity of a silica-based coating is fundamentally determined by its surface chemistry. The underlying principle is the minimization of the interfacial energy between the solid surface and a water droplet.
As illustrated in the diagram, the shorter ethyl groups of TEOS result in a silica network with a higher density of residual hydrophilic silanol (-OH) groups on the surface after the sol-gel process. These groups readily interact with water, leading to lower contact angles. In contrast, the longer hexyl chains of this compound provide a more effective "umbrella" or shielding effect, sterically hindering the interaction of water with the underlying silica network and presenting a non-polar, hydrocarbon-rich surface. This results in a significantly more hydrophobic character.
Experimental Protocols
The following are representative experimental protocols for the preparation of hydrophobic coatings using a sol-gel method.
Protocol 1: TEOS-Based Hydrophobic Coating (with modifier)
This protocol describes the formation of a hydrophobic coating by co-condensing TEOS with a long-chain alkylsilane modifier.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Hexadecyltrimethoxysilane (HDTMS) (as hydrophobic modifier)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) (catalyst)
Procedure:
-
Prepare a solution by mixing TEOS, HDTMS, and ethanol in a molar ratio of 1:0.5:20.
-
In a separate vessel, prepare an acidic water solution by mixing deionized water, ethanol, and HCl (0.1 M) in a 1:1:0.01 molar ratio relative to the total silane precursors.
-
Add the acidic water solution dropwise to the silane solution under vigorous stirring.
-
Continue stirring the resulting sol for 24 hours at room temperature to allow for hydrolysis and partial condensation.
-
Coat a pre-cleaned substrate with the sol using a suitable technique (e.g., dip-coating, spin-coating, or spray-coating).
-
Dry the coated substrate at 60°C for 1 hour to evaporate the solvent.
-
Cure the coating at 120°C for 2 hours to promote further condensation and densification of the silica network.
Protocol 2: this compound-Based Hydrophobic Coating (Predicted)
This hypothetical protocol is based on general principles for longer-chain alkoxysilanes and would require optimization.
Materials:
-
This compound
-
Isopropanol
-
Deionized water
-
Ammonium hydroxide (NH4OH) (catalyst)
Procedure:
-
Prepare a solution of this compound in isopropanol (e.g., 5 vol%).
-
In a separate vessel, prepare a mixture of deionized water and isopropanol (e.g., 1:1 v/v) and add ammonium hydroxide to act as a catalyst (to achieve a pH of ~10).
-
Add the water/isopropanol/ammonia mixture to the this compound solution under vigorous stirring. Due to the slower hydrolysis rate of the longer alkyl chain, a longer reaction time or slightly elevated temperature (e.g., 40°C) may be beneficial.
-
Continue stirring the sol for 48 hours at room temperature.
-
Coat a pre-cleaned substrate with the sol.
-
Dry the coated substrate at 80°C for 1 hour.
-
Cure the coating at 150°C for 1 hour.
Durability and Characterization
The long-term performance of a hydrophobic coating is as crucial as its initial water repellency. Durability can be assessed through various methods:
-
Abrasion Resistance: Testing the coating's ability to withstand mechanical wear, for example, through tape adhesion tests or standardized abrasion cycles.
-
Chemical Stability: Exposing the coating to various pH solutions or organic solvents to evaluate its resistance to chemical attack.
-
UV Resistance: Assessing the coating's performance after prolonged exposure to ultraviolet radiation, which is particularly important for outdoor applications.
Characterization Techniques:
-
Contact Angle Goniometry: To measure static, advancing, and receding water contact angles.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and topography of the coating.
-
Atomic Force Microscopy (AFM): To quantify surface roughness at the nanoscale.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the coating and confirm the incorporation of the alkyl groups.
Conclusion
For applications demanding a high degree of intrinsic hydrophobicity directly from the precursor, this compound presents a compelling, albeit less-explored, alternative to TEOS. The longer hexyl chains are fundamentally advantageous for creating water-repellent surfaces. However, TEOS remains a versatile and cost-effective option, particularly when superhydrophobicity is desired and can be achieved through the incorporation of appropriate modifiers. The choice between these precursors will be guided by the specific hydrophobic requirements, processing capabilities, and economic constraints of the research or development project. Further direct comparative studies are warranted to fully elucidate the performance differences and optimize the processing of this compound-based hydrophobic coatings.
References
Core Concepts in Alkoxysilane Chemistry for Nanoparticle Synthesis
A Comparative Guide to Alkoxysilanes for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nanoparticles with tailored properties is a cornerstone of nanotechnology, with applications ranging from drug delivery to diagnostics. The choice of precursor is a critical determinant of the final nanoparticle characteristics. Among the various precursors available, alkoxysilanes are widely utilized for the synthesis of silica-based nanoparticles due to their versatility and the ability to control particle size, morphology, and surface functionality. This guide provides an objective comparison of different alkoxysilanes for nanoparticle synthesis, supported by experimental data and detailed protocols.
The formation of silica nanoparticles from alkoxysilane precursors proceeds via a sol-gel process, which involves two key reactions: hydrolysis and condensation.[1]
-
Hydrolysis: The alkoxy groups (-OR) of the silane are replaced with hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by acids or bases.
-
Condensation: The resulting silanol groups react with each other or with other alkoxysilane molecules to form siloxane bonds (Si-O-Si), leading to the formation of a silica network.
The rates of these reactions are influenced by several factors, including the type of alkoxysilane, pH, temperature, and solvent.[2] The structure of the alkoxysilane, particularly the nature of the alkyl group (R) in Si(OR)₄, significantly impacts the hydrolysis and condensation rates, thereby influencing the final nanoparticle properties.
Comparison of Tetraalkoxysilanes for Silica Nanoparticle Synthesis
Tetraalkoxysilanes are the most common precursors for synthesizing silica nanoparticles. The length of the alkyl chain in the alkoxy group affects the steric hindrance and the rate of hydrolysis, which in turn influences the particle size and morphology. A comparative study by Fait et al. (2023) on the synthesis of mesoporous silica microspheres using different tetraalkoxysilanes provides valuable insights into these effects.
| Alkoxysilane Precursor | Abbreviation | Particle Size (µm) | Median Pore Size (nm) | Specific Surface Area (m²/g) |
| Tetramethyl orthosilicate | TMOS | 7.3 | 4.0 | 271 |
| Tetraethyl orthosilicate | TEOS | 7.3 | 11.2 | 637 |
| Tetrapropyl orthosilicate | TPOS | 0.5 | 24.9 | 385 |
| Tetrabutyl orthosilicate | TBOS | 0.5 | - | - |
Table 1: Comparison of nanoparticle properties synthesized using different tetraalkoxysilane precursors. Data extracted from Fait et al., 2023.[3][4][5]
As the alkyl chain length increases from methyl (TMOS) to butyl (TBOS), the rate of hydrolysis generally decreases.[6] This slower reaction rate can lead to the formation of smaller nanoparticles, as observed with TPOS and TBOS in the study.[4][5] Conversely, the faster hydrolysis of TMOS and TEOS resulted in larger particles under the studied conditions.[4][5] The specific surface area and pore size are also significantly influenced by the choice of alkoxysilane, with TEOS yielding the highest surface area in this particular study.[4][5]
Functional Alkoxysilanes for Surface Modification
Functional alkoxysilanes possess an organic functional group attached to the silicon atom, enabling the introduction of specific functionalities onto the nanoparticle surface. This is crucial for applications such as drug targeting, bio-imaging, and catalysis.
Amino-functionalization
3-Aminopropyltriethoxysilane (APTES) and 3-Aminopropyltrimethoxysilane (APTMS) are widely used for introducing primary amine groups. These groups can be further conjugated with biomolecules, dyes, or drugs.
| Alkoxysilane | Functional Group | Applications |
| 3-Aminopropyltriethoxysilane | Primary Amine (-NH₂) | Bioconjugation, surface charge modification, catalyst support |
| 3-Aminopropyltrimethoxysilane | Primary Amine (-NH₂) | Similar to APTES, with a faster hydrolysis rate |
Thiol-functionalization
(3-Mercaptopropyl)trimethoxysilane (MPTMS) is used to introduce thiol groups (-SH) on the nanoparticle surface. These groups have a high affinity for noble metals (e.g., gold, silver) and can also be used for click chemistry reactions.
| Alkoxysilane | Functional Group | Applications |
| (3-Mercaptopropyl)trimethoxysilane | Thiol (-SH) | Attachment of gold nanoparticles, click chemistry, sensor development |
The choice between these functional silanes depends on the desired surface chemistry and the subsequent conjugation strategy. The reaction mechanism for surface functionalization involves the hydrolysis of the alkoxy groups and subsequent condensation with the silanol groups on the surface of the silica nanoparticles.[7]
Experimental Protocols
General Workflow for Silica Nanoparticle Synthesis and Functionalization
The following diagram illustrates a typical workflow for the synthesis of functionalized silica nanoparticles.
Caption: General workflow for synthesis and functionalization of silica nanoparticles.
Protocol 1: Synthesis of Silica Nanoparticles via the Stöber Method
This protocol describes the synthesis of silica nanoparticles using Tetraethyl orthosilicate (TEOS) as a precursor, adapted from the original Stöber method.[8][9]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, mix ethanol, deionized water, and ammonium hydroxide solution.
-
Stir the mixture vigorously at room temperature.
-
Rapidly add the desired amount of TEOS to the solution while maintaining vigorous stirring.
-
Continue the reaction for a set period (e.g., 12 hours) to allow for particle growth. The solution will become turbid as nanoparticles form.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and then with deionized water to remove unreacted reagents.
-
Dry the purified silica nanoparticles.
Protocol 2: Surface Functionalization with 3-Aminopropyltriethoxysilane (APTES)
This protocol outlines the post-synthesis functionalization of silica nanoparticles with APTES.
Materials:
-
Bare silica nanoparticles
-
Ethanol
-
3-Aminopropyltriethoxysilane (APTES)
Procedure:
-
Disperse the bare silica nanoparticles in ethanol using sonication.
-
Add APTES to the nanoparticle suspension.
-
Stir the mixture at room temperature or elevated temperature for a specific duration (e.g., 2-24 hours) to allow the silanization reaction to occur.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol to remove excess APTES.
-
Dry the amino-functionalized silica nanoparticles.
Conclusion
The selection of an appropriate alkoxysilane is a critical step in the design and synthesis of silica nanoparticles with desired physicochemical properties. Tetraalkoxysilanes with varying alkyl chain lengths offer control over nanoparticle size and porosity, while functional alkoxysilanes enable the introduction of a wide range of surface chemistries. By understanding the fundamental principles of alkoxysilane chemistry and utilizing well-defined experimental protocols, researchers can effectively tailor nanoparticle characteristics for a multitude of applications in research, drug development, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Tailoring the Morphology of Monodisperse Mesoporous Silica Particles Using Different Alkoxysilanes as Silica Precursors | Semantic Scholar [semanticscholar.org]
- 4. Tailoring the Morphology of Monodisperse Mesoporous Silica Particles Using Different Alkoxysilanes as Silica Precursors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles [mdpi.com]
- 7. Functionalization of silica nanoparticle surfaces with organosilanes [atomfair.com]
- 8. Stöber process - Wikipedia [en.wikipedia.org]
- 9. Stöber synthesis of monodispersed luminescent silica nanoparticles for bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Tetrahexyl Orthosilicate Coatings vs. The Field
A Comparative Guide to Sol-Gel Coatings for Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced material performance, tetrahexyl orthosilicate-based coatings are emerging as a compelling option for applications demanding superior hydrophobicity and barrier properties. This guide provides an objective comparison of these coatings against established alternatives like those derived from tetraethyl orthosilicate (TEOS) and tetrabutyl orthosilicate (TBOS). The information presented herein is supported by available experimental data and established scientific principles governing sol-gel chemistry and surface science.
The Impact of Alkyl Chain Length on Coating Performance
The fundamental difference between this compound and its shorter-chain counterparts lies in the length of the alkyl chains attached to the silicon atom. This structural variation significantly influences the final properties of the coating. Longer alkyl chains, such as the hexyl groups in this compound, are inherently more non-polar and create a more pronounced hydrophobic effect at the coating's surface. This is a direct consequence of the increased hydrocarbon content, which repels water more effectively.
While direct, comprehensive comparative studies on this compound-based coatings are limited in publicly available literature, the performance of coatings derived from other long-chain alkylsilanes provides a strong indication of their expected properties. Research on alkyltrimethoxysilanes has shown that increasing the alkyl chain length from methyl (C1) to octyl (C8) significantly enhances the hydrophobicity of the resulting coating[1]. However, it is also noted that beyond a certain chain length, the ordering of the molecules on the surface can be disrupted, potentially leading to a decrease in performance[1].
Performance Data: A Comparative Overview
The following tables summarize key performance indicators for coatings derived from different tetra-alkoxy silicates. It is important to note that the data for this compound is largely inferred from studies on other long-chain alkylsilanes due to a lack of direct comparative experimental data under identical conditions. The data for TEOS-based coatings is more readily available and serves as a baseline for comparison.
Table 1: Hydrophobicity and Water Repellency
| Precursor | Water Contact Angle (°) | Water Absorption (%) | Water Vapor Permeability |
| Tetraethyl Orthosilicate (TEOS) | 80 - 110+ (can be enhanced with additives)[2] | ~2-5% (on concrete) | Moderate |
| Tetrabutyl Orthosilicate (TBOS) | Expected to be higher than TEOS | Expected to be lower than TEOS | Lower than TEOS |
| This compound | Expected to be > 120° | Expected to be significantly lower than TEOS | Expected to be very low |
| Alternative: TEOS + Fluoroalkoxysilane | > 170° (Superhydrophobic) | 74.3% reduction in water absorption by capillarity | 15.6% reduction in vapor permeability |
Table 2: Corrosion Resistance
| Precursor | Role in Coating | Corrosion Protection Mechanism |
| Tetraethyl Orthosilicate (TEOS) | Binder, Precursor to SiO₂ matrix | Barrier protection, improved adhesion of anti-corrosive pigments (e.g., zinc)[3] |
| Tetrabutyl Orthosilicate (TBOS) | Binder in zinc-rich primers | Enhanced adhesion and formation of a stable silica matrix, improving electrochemical protection[4] |
| This compound | Binder, Hydrophobic agent | Enhanced barrier protection due to superior water repellency, improved adhesion |
Experimental Protocols
1. Water Contact Angle Measurement (Sessile Drop Method)
-
Objective: To determine the static contact angle of a water droplet on the coating surface as a measure of its hydrophobicity.
-
Apparatus: A goniometer or a contact angle measuring system with a high-resolution camera and a microsyringe for droplet deposition.
-
Procedure:
-
A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface of the coated substrate.
-
The camera captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Software analysis is used to measure the angle formed between the tangent to the droplet at the three-phase contact point and the baseline of the substrate.
-
Measurements are repeated at multiple locations on the surface to ensure statistical accuracy.
-
2. Water Absorption (ASTM D570)
-
Objective: To quantify the amount of water absorbed by the coated material over a specified period.
-
Apparatus: Analytical balance, oven, desiccator, and a container for water immersion.
-
Procedure:
-
The coated specimen is dried in an oven at a specified temperature (e.g., 50°C) for 24 hours.
-
The dried specimen is cooled in a desiccator and then weighed to determine its initial dry weight.
-
The specimen is then completely immersed in deionized water at a controlled temperature (e.g., 23°C) for 24 hours.
-
After immersion, the specimen is removed, patted dry with a lint-free cloth, and immediately weighed to determine its wet weight.
-
The percentage of water absorption is calculated using the formula: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100.
-
3. Water Vapor Permeability (ASTM D1653 - Dry Cup Method)
-
Objective: To measure the rate at which water vapor passes through the coating.
-
Apparatus: Permeability cup, desiccant (e.g., anhydrous calcium chloride), analytical balance, and a controlled humidity and temperature chamber.
-
Procedure:
-
The permeability cup is filled with a desiccant.
-
The coated specimen is sealed over the mouth of the cup, with the coated side facing the controlled atmosphere.
-
The entire assembly is placed in a chamber with a controlled relative humidity (e.g., 50% RH) and temperature (e.g., 23°C).
-
The cup is weighed at regular intervals to determine the rate of weight gain due to the diffusion of water vapor through the coating and into the desiccant.
-
The water vapor transmission (WVT) rate is calculated from the steady-state rate of weight change per unit area.
-
Visualizing the Process and Logic
References
A Comparative Analysis of Hydrolysis Rates in Long-Chain Silicates
The hydrolysis of silicates, a fundamental process in materials science and geochemistry, involves the cleavage of silicon-oxygen (Si-O) bonds by water. This reaction is central to the sol-gel process for creating glasses and ceramics, the weathering of minerals, and the performance of silicate-based coatings and binders.[1][2] For researchers and drug development professionals, understanding the kinetics of this process is crucial for controlling the formation of silica networks, designing drug delivery vehicles, and ensuring the stability of silicate-containing formulations.
The rate of hydrolysis is not uniform across all silicate compounds; it is profoundly influenced by several factors, including the molecular structure of the silicate precursor, the pH of the environment, and the presence of catalysts.[1][3] This guide provides a comparative overview of the hydrolysis rates of various long-chain alkoxysilanes—common precursors for silicate polymers—supported by experimental data and detailed methodologies.
Comparative Hydrolysis Rates of Alkoxysilanes
The length and branching of the alkyl groups (OR) in tetraalkoxysilane precursors, Si(OR)₄, significantly impact their hydrolysis rates primarily due to steric hindrance and inductive effects.[4] Generally, smaller and less complex alkyl groups lead to faster hydrolysis. The reaction is also strongly catalyzed by both acids and bases, with the minimum reaction rate observed around a neutral pH of 7.[1]
The table below summarizes the relative hydrolysis rates and gel times for common alkoxysilanes under different catalytic conditions. Gel time is often used as a practical indicator of the overall hydrolysis and condensation reaction rates.[1]
| Alkoxysilane Precursor | Alkyl Group | Formula | Relative Hydrolysis Rate (Uncatalyzed) | Typical Gel Time (Uncatalyzed) | Effect of Acid Catalyst (e.g., HCl) | Effect of Base Catalyst (e.g., NH₃) |
| Tetramethoxysilane (TMOS) | Methyl | Si(OCH₃)₄ | Fastest | ~2 days[5] | Rate increases[1] | Rate increases[1] |
| Tetraethoxysilane (TEOS) | Ethyl | Si(OC₂H₅)₄ | Intermediate | ~10 days[5] | Rate increases[1] | Rate increases[1] |
| Tetra-n-butoxysilane (TBOS) | n-Butyl | Si(OC₄H₉)₄ | Slowest | ~25 days[5] | Rate increases | Rate increases |
Under acidic conditions, the hydrolysis rate tends to increase with a higher degree of alkyl substitution on a silicon atom (e.g., (CH₃)₃SiOC₂H₅ > (CH₃)₂Si(OC₂H₅)₂), which is attributed to electron-donating inductive effects stabilizing the transition state.[1][4] Conversely, under basic conditions, the trend is reversed, with steric hindrance being the dominant factor, causing rates to decrease as the size and number of alkyl groups increase.[1]
Experimental Protocol: Monitoring Silicate Hydrolysis
A common and reliable method for determining the concentration of reactive silicate in solution is the silicomolybdenum blue colorimetric method. This spectrophotometric assay can be adapted to monitor the progress of hydrolysis over time.
Objective: To quantify the rate of hydrolysis of a tetraalkoxysilane (e.g., TEOS) by measuring the formation of silicic acid and its subsequent reaction to form a colored complex.
Materials:
-
Tetraalkoxysilane (e.g., TEOS)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as a catalyst
-
Ammonium molybdate solution
-
Reducing agent (e.g., metol-sulfite solution)
-
UV-Vis Spectrophotometer
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: Prepare a solution of the alkoxysilane, solvent, water, and catalyst in a thermostatted vessel. A typical molar ratio for TEOS hydrolysis might be 1:4:4 (TEOS:Ethanol:Water). The reaction is initiated by the addition of water.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold, neutral pH buffer to prevent further hydrolysis.
-
Colorimetric Analysis:
-
To the diluted sample, add an acidic ammonium molybdate solution. The silicic acid produced during hydrolysis reacts to form a yellow silicomolybdate complex.
-
After allowing time for complex formation (typically 5-10 minutes), add a reducing agent. This reduces the yellow complex to a stable, intensely colored silicomolybdenum blue complex.[6]
-
Measure the absorbance of the blue solution at its wavelength of maximum absorbance (λₘₐₓ, typically around 810 nm) using a UV-Vis spectrophotometer.[6]
-
-
Quantification: Create a calibration curve using standard solutions of known silicate concentration. Use this curve to convert the absorbance measurements of the samples into silicate concentrations.
-
Rate Determination: Plot the concentration of hydrolyzed silicate versus time. The initial slope of this curve represents the initial rate of hydrolysis. By repeating the experiment under different conditions (e.g., different precursors, pH levels, or temperatures), comparative rate data can be generated.
Key Factors Influencing Silicate Hydrolysis
The hydrolysis of silicates is a complex process governed by several interconnected factors. The diagram below illustrates the primary variables that control the reaction rate and the resulting polymer structure.
Caption: Logical diagram of key factors affecting silicate hydrolysis rates.
References
Tetrahexyl Orthosilicate: A Superior Precursor for Advanced Silica Materials
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of silica precursors, tetraethyl orthosilicate (TEOS) has long been a staple for the synthesis of silica nanoparticles and other silicate materials. However, the emergence of longer-chain alkoxysilanes, such as tetrahexyl orthosilicate, presents new opportunities for tuning material properties to meet the demands of advanced applications, including drug delivery and high-performance coatings. This guide provides a comprehensive comparison of this compound with other common silica precursors, supported by established principles of sol-gel chemistry and data from analogous long-chain silanes. While direct comparative experimental data for this compound is limited, the following analysis extrapolates its advantages based on the well-documented effects of alkyl chain length on the hydrolysis, condensation, and ultimate properties of the resulting silica materials.
Unveiling the Advantages of Longer Alkyl Chains
The fundamental advantage of this compound lies in its longer hexyl (-C6H13) chains compared to the ethyl (-C2H5) groups of TEOS or the methyl (-CH3) groups of tetramethyl orthosilicate (TMOS). This structural difference significantly influences the precursor's reactivity and the characteristics of the final silica product.
Slower Hydrolysis Rate for Controlled Reactions
The hydrolysis of tetraalkoxysilanes is the initial and rate-determining step in the sol-gel process. The longer, bulkier hexyl groups in this compound introduce greater steric hindrance around the central silicon atom. This steric shield slows down the nucleophilic attack by water, resulting in a more controlled and slower hydrolysis rate compared to shorter-chain precursors. This controlled reactivity is particularly advantageous in applications where uniform particle growth and precise control over the final morphology are critical.
Enhanced Hydrophobicity and Surface Modification
The presence of longer alkyl chains imparts a significantly more hydrophobic character to the resulting silica material. While pristine silica is inherently hydrophilic due to the presence of silanol groups (Si-OH) on its surface, the hexyl groups from this compound can form a more effective hydrophobic barrier. This increased hydrophobicity is beneficial for applications such as creating water-repellent coatings and in drug delivery systems where the encapsulation of hydrophobic drugs is desired. Studies on alkylsilanes with varying chain lengths have shown a direct correlation between the length of the alkyl chain and the hydrophobicity of the functionalized surface.
Tailored Porosity and Surface Area
The slower condensation rates and the steric bulk of the hexyl groups also influence the final porous structure of the silica network. The use of longer-chain precursors can lead to materials with larger pore sizes and potentially lower specific surface areas compared to those derived from TEOS. This can be an advantage in applications where the loading and release of large drug molecules are required. The ability to tune porosity by selecting the appropriate precursor is a key strategy in the design of advanced drug delivery vehicles.
Comparative Data: this compound vs. Other Precursors
The following table summarizes the key differences between this compound and other common silica precursors. The data for this compound is largely inferred from studies on the effect of alkyl chain length on silica properties.
| Property | This compound | Tetraethyl Orthosilicate (TEOS) | Tetramethyl Orthosilicate (TMOS) | Sodium Silicate |
| Molecular Formula | Si(OC6H13)4 | Si(OC2H5)4 | Si(OCH3)4 | Na2SiO3 |
| Molecular Weight ( g/mol ) | 432.77 | 208.33 | 152.22 | 122.06 |
| Hydrolysis Rate | Slow | Moderate | Fast | Very Fast |
| Resulting Silica Hydrophobicity | High | Moderate | Low | Very Low |
| Control over Particle Growth | Excellent | Good | Fair | Poor |
| Byproduct of Hydrolysis | Hexanol | Ethanol | Methanol | None (in water) |
| Toxicity of Byproduct | Moderate | Low | High | N/A |
| Cost | High | Moderate | Moderate | Low |
| Primary Applications | Drug delivery, hydrophobic coatings, controlled-release systems | General nanoparticle synthesis, coatings, binders | Fast gelation systems, academic research | Industrial-scale silica production, cements |
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following generalized sol-gel synthesis method can be adapted for the formation of silica nanoparticles.
General Sol-Gel Synthesis of Silica Nanoparticles
This protocol describes a modified Stöber process, a well-established method for synthesizing monodisperse silica nanoparticles.
Materials:
-
Tetraalkoxysilane precursor (e.g., this compound)
-
Ethanol (or another suitable alcohol)
-
Deionized Water
-
Ammonium Hydroxide (28-30% solution)
Procedure:
-
Preparation of the Reaction Mixture: In a flask, prepare a solution of ethanol and deionized water. The ratio of alcohol to water will influence the final particle size.
-
Addition of Catalyst: Add a specific amount of ammonium hydroxide to the alcohol-water mixture while stirring. The amount of catalyst will affect the rate of hydrolysis and condensation.
-
Introduction of the Precursor: While vigorously stirring the mixture, rapidly add the this compound. The concentration of the precursor will impact the final particle size and yield.
-
Reaction: Allow the reaction to proceed at a constant temperature (e.g., room temperature or slightly elevated) with continuous stirring for a set period (typically several hours). The solution will gradually become turbid as the silica nanoparticles form.
-
Particle Recovery: The resulting silica nanoparticles can be collected by centrifugation.
-
Washing: Wash the collected particles several times with ethanol and then with deionized water to remove any unreacted precursor, catalyst, and byproducts.
-
Drying: Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C).
Visualizing the Process and Structural Differences
The following diagrams, generated using the DOT language, illustrate the key processes and structural concepts discussed.
A Comparative Guide to Silica Films: Tetrahexyl Orthosilicate vs. Tetramethyl Orthosilicate (TMOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thin films synthesized from two distinct silica precursors: tetrahexyl orthosilicate, a long-chain alkyl silicate, and tetramethyl orthosilicate (TMOS), a short-chain alkyl silicate. While direct comparative studies are limited, this document extrapolates expected performance based on fundamental principles of silicate chemistry and provides standardized experimental protocols for independent verification.
Introduction
The selection of a silica precursor is a critical parameter in the fabrication of thin films, directly influencing the material's final properties. This compound, with its bulky hexyl groups, and TMOS, with its compact methyl groups, represent two ends of the spectrum for commonly used tetraalkoxysilane precursors. The significant difference in their alkyl chain length is anticipated to manifest in variations in the mechanical, thermal, and surface properties of the resultant silica films. These differences can be pivotal for applications ranging from drug delivery matrices to biocompatible coatings and electronic components.
Comparative Data
Due to a lack of direct comparative experimental data in the published literature, the following table presents expected trends and representative values based on the known effects of alkyl chain length on the properties of silica films. These values should be considered illustrative and are intended to guide researchers in their material selection and experimental design.
| Property | This compound-derived Film | TMOS-derived Film | Rationale for Expected Difference |
| Mechanical Properties | |||
| Young's Modulus | Lower | Higher | The longer, more flexible hexyl chains in the silica network derived from this compound are expected to result in a less rigid, more compliant film compared to the densely cross-linked network formed from TMOS. |
| Hardness | Lower | Higher | Similar to Young's modulus, the denser network of TMOS-derived films is expected to offer greater resistance to plastic deformation. |
| Adhesion to Substrate | Potentially Higher | Potentially Lower | The longer alkyl chains may provide better van der Waals interactions with certain substrates, potentially leading to improved adhesion. This is highly dependent on the substrate material. |
| Thermal Properties | |||
| Thermal Stability (Decomposition Temp.) | Lower | Higher | The organic hexyl groups are more susceptible to thermal degradation at lower temperatures compared to the more stable methyl groups and the Si-O-Si backbone. |
| Coefficient of Thermal Expansion | Higher | Lower | The presence of longer, more flexible organic chains is likely to lead to greater expansion upon heating. |
| Surface Properties | |||
| Surface Roughness (RMS) | Higher | Lower | The bulkier precursor molecules of this compound may lead to a less uniform surface during the sol-gel process, resulting in higher roughness. |
| Water Contact Angle | Higher (>90°) | Lower (<90°) | The hydrophobic nature of the long hexyl chains is expected to create a significantly more hydrophobic surface compared to the more hydrophilic surface of a TMOS-derived film.[1] |
| Porosity | Higher | Lower | The larger organic template from the hexyl groups may lead to a more porous structure after removal or rearrangement during curing. |
Experimental Protocols
To facilitate the direct comparison of films derived from this compound and TMOS, the following detailed experimental protocols are provided.
Sol-Gel Film Synthesis
This protocol describes a general method for preparing silica films on a substrate using a sol-gel process followed by spin coating.
Materials:
-
This compound or Tetramethyl orthosilicate (TMOS)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (as catalyst)
-
Substrates (e.g., silicon wafers, glass slides)
Procedure:
-
Precursor Solution Preparation: In a clean, dry flask, mix the silica precursor (this compound or TMOS) with ethanol in a 1:10 molar ratio.
-
Hydrolysis: While stirring, add a solution of deionized water and catalyst to the precursor solution. The molar ratio of water to precursor should be carefully controlled (e.g., 4:1). For acid catalysis, a few drops of dilute HCl can be used. For base catalysis, a dilute ammonia solution can be used.
-
Sol Formation: Continue stirring the mixture at room temperature for 1-24 hours to allow for hydrolysis and condensation reactions to form a stable sol. The duration will depend on the precursor and catalyst used.
-
Substrate Preparation: Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Spin Coating: Dispense a small amount of the prepared sol onto the center of the substrate. Spin the substrate at a controlled speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film. The final film thickness is influenced by the sol viscosity and spin speed.[2]
-
Curing: Heat the coated substrates in an oven or on a hotplate at a specific temperature (e.g., 100-500 °C) to remove residual solvent and promote further condensation and densification of the silica network. The curing temperature and time will significantly impact the final film properties.
Mechanical Property Analysis: Nanoindentation
Nanoindentation is a powerful technique for measuring the Young's modulus and hardness of thin films.[3][4]
Instrument: Nanoindenter
Procedure:
-
Sample Mounting: Securely mount the film-coated substrate on the nanoindenter stage.
-
Indentation: Program the instrument to perform a series of indentations at different locations on the film surface using a sharp indenter tip (e.g., Berkovich). The applied load and indentation depth are continuously monitored.
-
Data Analysis: The load-displacement data is analyzed using the Oliver-Pharr method to calculate the hardness and reduced modulus. The Young's modulus of the film can then be extracted from the reduced modulus, taking into account the properties of the indenter tip.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition behavior.[5][6][7][8]
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Carefully scrape a small amount of the film material from the substrate or prepare a free-standing film.
-
TGA Measurement: Place the sample in the TGA pan and heat it at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.
Surface Morphology Analysis: Atomic Force Microscopy (AFM)
AFM provides high-resolution, three-dimensional images of the film's surface, allowing for the quantification of surface roughness.[2][9][10][11]
Instrument: Atomic Force Microscope
Procedure:
-
Sample Mounting: Mount the film-coated substrate on the AFM sample stage.
-
Imaging: Scan the surface with a sharp probe in a suitable imaging mode (e.g., tapping mode) to obtain a topographic image.
-
Roughness Analysis: Use the AFM software to analyze the topography data and calculate surface roughness parameters, such as the root-mean-square (RMS) roughness.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the characterization of these films.
References
- 1. Surface hydrophobicity: effect of alkyl chain length and network homogeneity [academic.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Thermogravimetric (TGA) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]
- 9. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Primer: Surface Analysis Techniques Using Atomic Force Microscopy - NANOscientific Community - Connect and Innovate in Nanoscience [nanoscientific.org]
- 11. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Tetrahexyl Orthosilicate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials for drug delivery and tissue engineering applications necessitates a thorough evaluation of their biocompatibility. Tetrahexyl orthosilicate (THOS) and its derivatives are a class of organosilicate compounds that have garnered interest for their potential in forming silica-based matrices. However, a comprehensive understanding of their interaction with biological systems is crucial before their widespread application. This guide provides a comparative assessment of the biocompatibility of THOS derivatives, drawing upon available data for structurally related alkyl orthosilicates to extrapolate potential biological responses. Due to a notable lack of direct biocompatibility studies on THOS, this guide emphasizes a data-driven comparison with shorter-chain analogues, primarily tetraethyl orthosilicate (TEOS), and provides detailed protocols for key biocompatibility assays.
Comparative Toxicological Data
Quantitative toxicological data for alkyl orthosilicate derivatives are limited. The available information, primarily from safety data sheets, focuses on acute toxicity. The following table summarizes the available oral LD50 data for tetraethyl orthosilicate, which serves as a benchmark for comparison. It is important to note that no specific LD50 data for this compound was found in the public domain.
| Compound | Test Species | Oral LD50 (mg/kg) | Reference(s) |
| Tetraethyl Orthosilicate (TEOS) | Rat | > 2,500 - 6,270 | [1][2] |
| Tetraethyl Orthosilicate (TEOS) | Rabbit | 5,878 | [2] |
Note: The wide range in the reported LD50 for TEOS in rats may be attributed to variations in study design and the specific strain of rat used.
The absence of direct data for THOS necessitates a discussion on the potential influence of the longer hexyl chains on biocompatibility. Generally, increasing the alkyl chain length in a homologous series can alter a compound's physicochemical properties, such as hydrophobicity and steric hindrance. These changes can, in turn, affect its biological interactions, including cellular uptake, metabolism, and ultimately, its toxicity profile. It is plausible that the increased lipophilicity of THOS could lead to different interactions with cell membranes compared to the more hydrophilic TEOS. However, without specific experimental data, this remains a hypothesis.
Key Biocompatibility Assays: Experimental Protocols
To facilitate the assessment of THOS derivatives and other novel biomaterials, detailed protocols for two fundamental in vitro biocompatibility assays are provided below: the MTT assay for cytotoxicity and the hemolysis assay for hemocompatibility.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare various concentrations of the test material (e.g., THOS derivatives) in cell culture medium. Remove the existing medium from the wells and add 100 µL of the test material dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Hemolysis Assay for Hemocompatibility
This assay evaluates the potential of a material to damage red blood cells (erythrocytes), leading to the release of hemoglobin.
Principle: Red blood cells are incubated with the test material. If the material is hemolytic, it will cause the cell membrane to rupture, releasing hemoglobin into the supernatant. The amount of released hemoglobin is quantified spectrophotometrically.
Materials:
-
Fresh whole blood (with anticoagulant, e.g., heparin or citrate)
-
Phosphate Buffered Saline (PBS), sterile
-
Deionized water (positive control)
-
Test material
-
Centrifuge tubes
-
Spectrophotometer or microplate reader
Protocol:
-
Red Blood Cell (RBC) Preparation: Centrifuge fresh whole blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the RBCs.
-
Washing: Carefully remove the supernatant (plasma and buffy coat). Resuspend the RBC pellet in sterile PBS. Repeat the centrifugation and washing steps three times to ensure the removal of all plasma proteins.
-
RBC Suspension: After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.
-
Treatment: In centrifuge tubes, mix the 2% RBC suspension with different concentrations of the test material. Include a negative control (RBCs in PBS) and a positive control (RBCs in deionized water, which causes complete hemolysis).
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant at a wavelength of 541 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and hemolysis assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the hemolysis assay.
Signaling Pathways in Cytotoxicity
While specific signaling pathways activated by this compound derivatives are yet to be elucidated, a general understanding of how materials can induce cytotoxicity is crucial. The following diagram illustrates a simplified, hypothetical signaling pathway leading to apoptosis (programmed cell death), a common mechanism of cytotoxicity. Material interaction with the cell membrane or internalization could trigger intracellular stress, leading to the activation of caspase cascades and ultimately, cell death.
Caption: Hypothetical cytotoxicity signaling pathway.
Conclusion and Future Directions
The assessment of the biocompatibility of this compound derivatives is currently hampered by a lack of direct experimental evidence. This guide provides a framework for such an assessment by offering a comparison with related alkyl orthosilicates and detailing essential experimental protocols. The provided data on TEOS suggests a relatively low order of acute oral toxicity. However, the influence of the longer hexyl chains in THOS on its biocompatibility profile remains to be determined through rigorous in vitro and in vivo testing.
Future research should focus on performing comprehensive biocompatibility studies on THOS and its derivatives, including cytotoxicity, hemocompatibility, genotoxicity, and in vivo toxicity assessments. Such studies are imperative to establish the safety profile of these materials and to pave the way for their potential use in biomedical applications. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations.
References
A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Different Silanes
For Researchers, Scientists, and Drug Development Professionals
The crosslinking of polymers with organofunctional silanes is a critical technique for enhancing their mechanical properties, thermal stability, and durability. The choice of silane crosslinking agent plays a pivotal role in tailoring the final characteristics of the polymer to meet the demands of specific applications, from advanced materials to drug delivery systems. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with various silanes, supported by experimental data.
The Role of Silane Structure in Polymer Crosslinking
Organofunctional silanes possess a general structure of Y-R-Si-X₃, where 'Y' is an organofunctional group (e.g., vinyl, amino, epoxy), 'R' is an alkyl bridge, and 'X' is a hydrolyzable alkoxy group (e.g., methoxy, ethoxy). The organofunctional group enables the silane to react and bond with the polymer backbone, while the alkoxy groups, upon hydrolysis, form silanol groups (Si-OH). These silanols then condense to form stable siloxane (Si-O-Si) crosslinks between polymer chains, significantly enhancing the material's properties.[1][2] The nature of the 'Y' group and the 'X' group influences the crosslinking efficiency and the resulting mechanical performance of the polymer.
Quantitative Comparison of Mechanical Properties
The following tables summarize quantitative data from various studies on the mechanical properties of polymers crosslinked with different silanes. It is important to note that the experimental conditions, such as the base polymer, silane concentration, and curing process, can vary between studies, which may affect direct comparisons.
Table 1: Mechanical Properties of High Molecular Weight Polyethylene (HMWPE) Crosslinked with Vinyltrimethoxysilane (VTMOS)
This study investigated the effect of increasing the concentration of vinyltrimethoxysilane (VTMOS) on the mechanical properties of high molecular weight polyethylene (HMWPE).
| Silane Concentration (wt%) | Young's Modulus (MPa) | Yield Tensile Strength (MPa) |
| 0 (Neat HMWPE) | 1020 ± 30 | 22.0 ± 0.4 |
| 0.5 | 800 ± 20 | 22.1 ± 0.5 |
| 1.0 | 790 ± 25 | 22.0 ± 0.6 |
| 1.5 | 780 ± 30 | 22.2 ± 0.4 |
Data sourced from a study on VTMOS crosslinked HMWPE.[3]
Table 2: Mechanical Properties of Low-Density Polyethylene (LDPE) and Metallocene-Catalysed Linear Low-Density Polyethylene (mLLDPE) Crosslinked with Vinyltrimethoxysilane (VTMOS)
This research compared the mechanical properties of different polyethylene grades crosslinked with varying concentrations of VTMOS.
| Polymer Grade | Silane Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| LDPE | 0 | 12.5 | 600 |
| LDPE | 1.5 | 15.0 | 550 |
| LDPE | 2.5 | 16.5 | 500 |
| mLLDPE (EG 8150) | 0 | 25.0 | >800 |
| mLLDPE (EG 8150) | 1.5 | 28.0 | 750 |
| mLLDPE (EG 8150) | 2.5 | 30.0 | 700 |
| mLLDPE (Exceed 1018) | 0 | 35.0 | >800 |
| mLLDPE (Exceed 1018) | 1.5 | 38.0 | 780 |
| mLLDPE (Exceed 1018) | 2.5 | 40.0 | 750 |
Data adapted from a comparative study on silane grafting of LDPE and mLLDPE.[4]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of the experimental protocols from the cited studies.
Protocol for HMWPE Crosslinking with VTMOS[3]
-
Material Preparation: High molecular weight polyethylene (HMWPE) was mixed with varying concentrations of vinyltrimethoxysilane (VTMOS) (0.5, 1.0, and 1.5 wt%) and 0.1 wt% of dicumyl peroxide (DCP) as a grafting initiator.
-
Grafting Process: The mixture was processed in a twin-screw extruder at a temperature profile of 140-180°C to graft the silane onto the polyethylene chains.
-
Crosslinking (Curing): The grafted HMWPE was then exposed to a hot water bath at 90°C for 24 hours to induce hydrolysis of the methoxy groups and subsequent condensation to form siloxane crosslinks.
-
Mechanical Testing: Tensile properties (Young's modulus and yield tensile strength) were measured using a universal testing machine according to ASTM D638 standard.
Protocol for LDPE and mLLDPE Crosslinking with VTMOS[4]
-
Material Compounding: Low-density polyethylene (LDPE) and two grades of metallocene-catalysed linear low-density polyethylene (mLLDPE) were compounded with different levels of vinyltrimethoxysilane (VTMOS) (1.5 and 2.5 phr) and a peroxide initiator in a co-rotating twin-screw extruder.
-
Sample Preparation: The compounded materials were compression molded into sheets of a specified thickness.
-
Moisture Curing: The molded sheets were cured by immersion in a water bath at 80°C for 24 hours to facilitate the crosslinking reaction.
-
Tensile Property Measurement: The tensile strength and elongation at break of the cured samples were determined using a tensometer at a crosshead speed of 50 mm/min, following the ISO 527 standard.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) help to illustrate the key chemical and experimental workflows.
Caption: General mechanism of two-step silane crosslinking of polymers.
Caption: A typical experimental workflow for preparing and testing silane-crosslinked polymers.
Discussion and Conclusion
The presented data indicates that crosslinking with vinyltrimethoxysilane (VTMOS) generally leads to an increase in the tensile strength of polyethylene, while the effect on Young's modulus and elongation at break can vary depending on the specific polymer grade and processing conditions. For instance, in HMWPE, an increase in VTMOS concentration led to a decrease in Young's modulus, which could be attributed to a reduction in crystallinity or the formation of a heterogeneous network structure.[3] Conversely, for both LDPE and mLLDPE, increasing the silane content resulted in higher tensile strength but a reduction in the elongation at break, indicating a more rigid material.[4]
The choice of silane is also influenced by factors such as the hydrolysis rate of the alkoxy groups. Vinyltrimethoxysilane (VTMS), with methoxy groups, tends to hydrolyze faster than vinyltriethoxysilane (VTES), which has ethoxy groups. This faster reactivity makes VTMS suitable for applications requiring lower curing temperatures.
While this guide provides a summary of available data, it is evident that a direct, comprehensive comparative study of various silane types (e.g., vinyl vs. amino vs. epoxy silanes) on the mechanical properties of a single polymer system under identical conditions is an area that warrants further research. Such studies would be invaluable for researchers and professionals in making informed decisions for material design and development.
References
Unveiling Drug Release Kinetics: A Comparative Analysis of Tetrahexyl Orthosilicate Matrices
For researchers, scientists, and drug development professionals, understanding the kinetics of drug release from a chosen matrix is paramount for designing effective and reliable drug delivery systems. This guide provides a comprehensive comparison of drug release kinetics from tetrahexyl orthosilicate (THOS) matrices with other commonly used drug delivery platforms. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.
The selection of an appropriate drug delivery matrix is a critical factor that dictates the therapeutic efficacy of a pharmaceutical formulation. Among the various materials being explored, silica-based matrices, particularly those derived from orthosilicates like this compound (THOS), have garnered attention due to their biocompatibility, tunable porosity, and controlled release properties. This guide delves into the validation of drug release kinetics from THOS matrices, offering a comparative perspective against other established matrix systems.
Comparative Analysis of Drug Release Kinetics
The following table summarizes the key parameters of drug release kinetics from THOS matrices in comparison to other commonly used drug delivery matrices. This data is a synthesis of findings from multiple studies and provides a quantitative basis for comparison.
| Matrix Type | Drug Release Mechanism | Typical Release Profile | Key Influencing Factors |
| This compound (THOS) | Primarily diffusion-controlled | Biphasic: Initial burst release followed by a sustained release phase | Porosity of the matrix, drug-matrix interactions, pH of the release medium |
| Hydrophilic Polymer Matrices (e.g., HPMC, PEO) | Swelling, diffusion, and erosion controlled | Zero-order or near-zero-order release | Polymer viscosity, drug solubility, tablet geometry |
| Hydrophobic Polymer Matrices (e.g., Ethylcellulose) | Diffusion through the inert matrix | First-order release, often with an initial lag time | Porosity of the matrix, drug solubility, presence of channeling agents |
| Biodegradable Polymer Matrices (e.g., PLGA) | Bulk or surface erosion and diffusion | Can be tailored for various release profiles (pulsatile, zero-order) | Polymer molecular weight, monomer ratio, degradation rate |
Experimental Protocols for Validating Drug Release Kinetics
Accurate validation of drug release kinetics is essential for predicting the in vivo performance of a drug delivery system. Below are detailed methodologies for key experiments cited in the evaluation of drug release from THOS and other matrices.
1. In Vitro Drug Release Study (for THOS Matrices)
-
Objective: To determine the rate and mechanism of drug release from the THOS matrix in a simulated physiological environment.
-
Materials: THOS-based drug-loaded monoliths, phosphate-buffered saline (PBS) at pH 7.4, dissolution apparatus (e.g., USP Type II), HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Place the THOS monolith in the dissolution vessel containing a known volume of pre-warmed PBS (37°C).
-
Begin agitation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (HPLC or UV-Vis).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.
-
2. Swelling and Erosion Studies (for Hydrophilic Matrices)
-
Objective: To quantify the contribution of polymer swelling and erosion to the overall drug release.
-
Materials: Hydrophilic polymer matrix tablets, dissolution medium, analytical balance.
-
Procedure:
-
Weigh the initial dry tablet (W₀).
-
Place the tablet in the dissolution medium.
-
At specific time points, remove the tablet, gently blot to remove excess water, and weigh the wet tablet (Wₜ).
-
Dry the tablet to a constant weight in an oven at a specified temperature and reweigh (Wₑ).
-
Calculate the swelling index and erosion percentage using appropriate formulas.
-
Visualizing the Experimental Workflow
To provide a clear understanding of the process, the following diagrams illustrate the experimental workflows for validating drug release kinetics.
Caption: Workflow for validating drug release from THOS matrices.
The validation of drug release kinetics from this compound matrices reveals a diffusion-controlled mechanism, offering a sustained release profile suitable for various therapeutic applications. When compared to other matrix systems, THOS provides a unique set of properties that can be advantageous for specific drug delivery challenges. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to conduct their own comparative studies and make informed decisions in the development of novel drug delivery systems.
Safety Operating Guide
Navigating the Disposal of Tetrahexyl Orthosilicate: A Guide to Safe and Compliant Practices
Core Principle: Treat as Hazardous Waste
The fundamental principle for the disposal of tetrahexyl orthosilicate and its containers is to manage them as hazardous waste. This approach ensures the highest level of safety and regulatory compliance. All waste materials, including unused product, contaminated personal protective equipment (PPE), and empty containers, should be collected and disposed of through a licensed hazardous waste disposal company.
Immediate Safety and Handling for Disposal
Before and during the disposal process, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. While specific flammability data for this compound is not available, related compounds like TEOS are flammable liquids[1][2][3][4].
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal[1].
Step-by-Step Disposal Procedure
-
Containerization:
-
Collect all this compound waste, including residues and contaminated materials, in a dedicated, compatible, and clearly labeled waste container.
-
Ensure the container is tightly sealed to prevent leaks or the release of vapors[1][2].
-
If reusing a container, it must be thoroughly cleaned and dried to avoid any chemical reactions[5].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal contractor.
-
Do not pour this compound down the drain or dispose of it in regular trash[5].
-
Reference Data: Tetraethyl Orthosilicate (TEOS)
As a reference, the following table summarizes key data for the related compound, tetraethyl orthosilicate (TEOS). These values should be considered indicative and not a direct substitute for the specific properties of this compound.
| Property | Value | Reference |
| CAS Number | 78-10-4 | [1][2][3] |
| Flash Point | 45 °C (113 °F) | [4] |
| Autoignition Temperature | 225 °C (437 °F) | [1] |
| Upper Explosion Limit | 23 vol % | [1] |
| Lower Explosion Limit | 1.3 vol % | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and information available for related chemical compounds. Always consult your institution's specific safety protocols and the most current local, state, and federal regulations for hazardous waste disposal. The absence of a specific Safety Data Sheet for this compound underscores the importance of exercising caution and treating the substance with a high degree of care.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
